molecular formula C27H48O11 B6322534 Benzyl-PEG10-alcohol CAS No. 908258-44-6

Benzyl-PEG10-alcohol

Cat. No.: B6322534
CAS No.: 908258-44-6
M. Wt: 548.7 g/mol
InChI Key: GLVOUPLWGFLDGE-UHFFFAOYSA-N
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Description

Benzyl-PEG10-alcohol is a useful research compound. Its molecular formula is C27H48O11 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 548.31966234 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOUPLWGFLDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732310
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908258-44-6
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unlocking Targeted Protein Degradation: A Technical Guide to Benzyl-PEG10-alcohol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Benzyl-PEG10-alcohol in Advanced Bioconjugation

This compound, a heterobifunctional linker molecule, is a critical tool in the field of chemical biology and drug discovery. Its unique structure, featuring a benzyl-protected hydroxyl group at one end and a terminal primary alcohol at the other, connected by a flexible ten-unit polyethylene glycol (PEG) chain, makes it an invaluable component in the synthesis of complex bioconjugates. This guide provides an in-depth technical overview of the primary application of this compound: the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] A typical PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker, for which this compound is a prime example, plays a pivotal role in the efficacy of the PROTAC by dictating the spatial arrangement of the ternary complex (POI-PROTAC-E3 ligase) and influencing the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][5] The flexible PEG chain of this compound enhances aqueous solubility, a common challenge in PROTAC development.[6]

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Chemical Formula C27H48O11[7]
Molecular Weight 548.67 g/mol [7]
Appearance Varies (typically a viscous oil or solid)N/A
Solubility Soluble in many organic solvents (e.g., DCM, DMF, DMSO) and has moderate water solubility due to the PEG chain.N/A
Purity Typically >95%[7]

Application in PROTAC Synthesis: A Step-by-Step Methodological Overview

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the POI ligand and the E3 ligase ligand. The benzyl group serves as a protecting group for one of the hydroxyl functionalities, allowing for controlled, directional synthesis.

Experimental Protocol: A Generalized Approach

While specific reaction conditions will vary depending on the nature of the ligands, the following protocol outlines a general strategy for the incorporation of this compound into a PROTAC.

Step 1: Activation of the Terminal Alcohol

The primary alcohol of this compound must first be activated to facilitate coupling with the first ligand. A common method is conversion to a mesylate or tosylate, which are excellent leaving groups.

  • Materials: this compound, methanesulfonyl chloride (or p-toluenesulfonyl chloride), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base, followed by the dropwise addition of the sulfonyl chloride.

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated linker.

Step 2: Coupling of the First Ligand

The activated linker is then reacted with the first binding ligand (either for the POI or the E3 ligase), typically through a nucleophilic substitution reaction.

  • Materials: Activated Benzyl-PEG10-linker, the first ligand (containing a nucleophilic group such as an amine or a hydroxyl), a suitable base (if necessary), and an appropriate solvent (e.g., dimethylformamide or acetonitrile).

  • Procedure:

    • Dissolve the ligand in the chosen solvent.

    • Add the activated linker and a base, if required, to deprotonate the nucleophile.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, purify the product using column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 3: Deprotection of the Benzyl Group

The benzyl protecting group is removed to reveal the second hydroxyl group for the attachment of the second ligand. This is typically achieved through catalytic hydrogenation.

  • Materials: The mono-conjugated product, a palladium catalyst (e.g., palladium on carbon), a hydrogen source, and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the mono-conjugated product in the solvent.

    • Add the palladium catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected intermediate.

Step 4: Activation and Coupling of the Second Ligand

The newly revealed hydroxyl group is activated (as in Step 1) and then coupled to the second ligand (as in Step 2) to complete the PROTAC synthesis.

Step 5: Final Purification and Characterization

The final PROTAC molecule must be rigorously purified, typically by preparative HPLC, and its identity and purity confirmed by analytical techniques such as LC-MS, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Visualizing the Process: Experimental Workflow and Mechanism of Action

To better understand the synthesis and function of PROTACs utilizing linkers like this compound, the following diagrams illustrate a typical experimental workflow and the general mechanism of PROTAC action.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Activation of This compound B Couple Ligand 1 A->B C Benzyl Deprotection B->C D Couple Ligand 2 C->D E Purification (HPLC) D->E F Characterization (LC-MS, NMR) E->F G In vitro Assays (e.g., Western Blot for degradation) F->G H Cell-based Assays (e.g., Cytotoxicity) G->H protac_mechanism cluster_system Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Enters E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin E3->Ub Transfers Ub->POI Tags for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

References

The Strategic Role of Benzyl-PEG10-alcohol in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The linker component is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties.[3][4] Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable characteristics. This guide focuses on the specific role and application of Benzyl-PEG10-alcohol as a linker in PROTAC development.

The Core Function of this compound in PROTACs

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of these targeted protein degraders.[5] Its structure comprises a ten-unit polyethylene glycol chain, providing a balance of flexibility and length, capped with a benzyl group at one end and a hydroxyl group at the other. The PEG component enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability.[] The length of the PEG linker is a crucial parameter, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[3][]

The terminal benzyl group can influence the conformational rigidity of the linker and may engage in beneficial non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex.[7] The terminal alcohol group provides a convenient attachment point for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

PROTAC Linker CompositionDC50 (nM)Dmax (%)Rationale for Performance
Benzyl-PEG4-alcohol50065Shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation.
Benzyl-PEG7-alcohol15085Intermediate linker length allows for more favorable positioning of the POI and E3 ligase, improving degradation efficiency.
This compound 50 >95 Optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation and potent degradation.
Benzyl-PEG12-alcohol10090Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency.
Benzyl-PEG15-alcohol30075Excessively long linker can lead to inefficient ubiquitination due to a less stable or improperly formed ternary complex.

Note: The data presented in this table is illustrative and based on general trends observed in PROTAC linker optimization studies. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.

Mandatory Visualization

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis CellSeeding 1. Seed Cells PROTACTreatment 2. Treat with PROTAC (varying concentrations) CellSeeding->PROTACTreatment CellLysis 3. Cell Lysis PROTACTreatment->CellLysis Quantification 4. Protein Quantification (e.g., BCA Assay) CellLysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Transfer to Membrane SDSPAGE->Transfer Immunoblotting 7. Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblotting Detection 8. Chemiluminescent Detection Immunoblotting->Detection Analysis 9. Densitometry Analysis (Calculate DC50 & Dmax) Detection->Analysis

Caption: Western blot analysis workflow.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling this compound to an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide with a suitable functional group) and a POI ligand. The specific reaction conditions may need to be optimized for the particular ligands being used.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid or other suitable functional group (e.g., Pomalidomide-linker-COOH)

  • POI ligand with a suitable functional group for attachment

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for deprotection if necessary (e.g., Pd/C for debenzylation)

  • Silica gel for column chromatography

  • Analytical instruments (TLC, LC-MS, NMR)

Procedure:

  • Activation of the E3 Ligase Ligand: To a solution of the E3 ligase ligand-linker-COOH (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Coupling with this compound: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand mixture. Stir the reaction at room temperature overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the E3 ligand-linker-PEG10-Benzyl intermediate.

  • Deprotection of the Benzyl Group (if required): If the terminal alcohol of the PEG linker is needed for subsequent conjugation, the benzyl protecting group can be removed. Dissolve the intermediate in a suitable solvent (e.g., methanol or ethanol) and add Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected intermediate.

  • Activation of the Intermediate: The newly formed hydroxyl or the existing functional group on the POI ligand can be activated for the final coupling step.

  • Final Coupling to POI Ligand: Couple the activated intermediate with the POI ligand using appropriate coupling chemistry.

  • Final Purification and Characterization: Purify the final PROTAC product using preparative HPLC. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a PROTAC in degrading its target protein in a cellular context.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Perform the same immunoblotting procedure on the same membrane for the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Conclusion

This compound serves as a valuable and versatile linker for the construction of PROTACs. Its ten-unit PEG chain offers a favorable length and hydrophilicity to facilitate the formation of a productive ternary complex, a prerequisite for efficient target protein degradation. The terminal benzyl and alcohol groups provide strategic advantages for synthesis and potential stabilizing interactions. While the optimal linker is target- and system-dependent, the principles outlined in this guide provide a strong foundation for the rational design and evaluation of PROTACs incorporating this compound, paving the way for the development of novel therapeutics for a wide range of diseases.

References

Navigating the Solution: A Technical Guide to the Solubility of Benzyl-PEG10-alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG10-alcohol is a bifunctional molecule of significant interest in pharmaceutical and materials science, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs. Its structure, comprising a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain of ten ethylene oxide units terminated with a hydroxyl group, imparts amphiphilic properties that govern its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective handling, formulation, and application in synthetic and biological contexts. This technical guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, detailed experimental protocols for its quantitative determination, and a framework for data presentation.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. This compound presents a unique case due to its distinct hydrophobic and hydrophilic moieties.

  • The Benzyl Group: This aromatic, nonpolar group contributes to the molecule's affinity for nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

  • The PEG10 Chain: The ten ethylene oxide units provide a significant degree of polarity and the capacity for hydrogen bonding via the ether oxygens. This portion of the molecule promotes solubility in polar solvents.

  • The Terminal Alcohol: The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor, further enhancing solubility in protic and polar aprotic solvents.

Given this structure, this compound is anticipated to exhibit broad solubility in a range of organic solvents. As a general trend for PEGylated compounds, solubility in organic solvents tends to decrease as the molecular weight of the PEG chain increases.[1][2] However, for a relatively short PEG chain like PEG10, good solubility is expected in many common organic solvents.

Predicted Solubility Profile

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents can effectively solvate the polar PEG chain and the terminal alcohol group, while also interacting favorably with the benzyl group. PEGs are known to be soluble in many of these solvents.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThese solvents can engage in hydrogen bonding with the ether oxygens and the terminal hydroxyl group of the this compound. The benzyl group may slightly reduce solubility compared to unsubstituted PEGs.
Nonpolar Toluene, Hexane, Diethyl EtherModerate to LowToluene is expected to be a better solvent than hexane due to its ability to engage in π-π interactions with the benzyl group. The hydrophilic PEG chain will limit solubility in highly nonpolar solvents like hexane. PEGs are generally less soluble in diethyl ether.[3]
Aqueous WaterModerateThe PEG10 chain imparts significant water solubility. However, the hydrophobic benzyl group will reduce the overall aqueous solubility compared to an unsubstituted PEG10-alcohol.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

Procedure
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a vial. The exact amount should be recorded. "Excess" means that there should be visible undissolved solid after equilibration.

    • Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the detector response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Data Presentation

Summarize all quantitative solubility data in a clearly structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25
Chloroform25
Tetrahydrofuran25
Dimethylformamide25
Dimethyl sulfoxide25
Acetonitrile25
Methanol25
Ethanol25
Isopropanol25
Toluene25
Hexane25
Diethyl Ether25
Water25

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Workflow for the experimental determination of solubility.

Conclusion

While precise, pre-existing solubility data for this compound is limited, a strong theoretical understanding of its amphiphilic nature allows for reliable qualitative predictions. For researchers and drug development professionals requiring quantitative data, the detailed experimental protocol provided in this guide offers a robust method for its determination. The systematic application of this protocol will enable the generation of a comprehensive solubility profile, facilitating the effective use of this compound in a wide array of scientific applications.

References

The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index. Polyethylene glycol (PEG) linkers have emerged as a versatile and highly effective tool in ADC design, offering numerous advantages that enhance their pharmacokinetic properties, efficacy, and safety. This in-depth technical guide explores the multifaceted applications of PEG linkers in ADCs, providing a comprehensive overview of their impact on drug delivery, detailed experimental protocols, and a quantitative analysis of their performance.

Introduction to PEG Linkers in Antibody-Drug Conjugates

Polyethylene glycol is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated into the linker of an ADC, can profoundly influence its physicochemical and biological properties.[1][] The process of attaching PEG chains, known as PEGylation, addresses several challenges associated with early-generation ADCs, particularly those related to the hydrophobicity of the linker and payload.[1][3]

The primary benefits of utilizing PEG linkers in ADCs include:

  • Improved Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation, reduced stability, and poor solubility in aqueous environments.[1] PEG linkers increase the overall hydrophilicity of the ADC, mitigating these issues and improving its formulation and handling characteristics.[1][3]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces its renal clearance and prolongs its circulation half-life.[1][4] This extended exposure in the bloodstream allows for greater accumulation of the ADC at the tumor site, potentially leading to improved antitumor efficacy.[1][5]

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking potential immunogenic epitopes on the antibody or payload, thereby reducing the risk of an immune response against the ADC.[1]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake by healthy tissues, PEG linkers can contribute to a wider therapeutic window and a better safety profile.[1][4]

Types of PEG Linkers in ADC Development

PEG linkers can be broadly categorized based on their structure and cleavage mechanism, allowing for fine-tuning of the ADC's properties to suit specific therapeutic needs.

Structural Classification
  • Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units. They are the most common type of PEG linker and offer a straightforward way to increase the hydrophilicity and size of the ADC.

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core. This structure can provide a greater shielding effect and a more significant increase in hydrodynamic volume compared to linear PEGs of the same molecular weight.

Functional Classification
  • Cleavable PEG Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved to release the cytotoxic payload upon reaching the tumor microenvironment or after internalization into the target cancer cell.[6] Cleavage can be triggered by specific conditions such as:

    • Acidic pH: Hydrazone linkers are sensitive to the lower pH found in endosomes and lysosomes.[6]

    • Enzymatic Cleavage: Peptide linkers, such as the commonly used valine-citrulline (Val-Cit) linker, can be cleaved by lysosomal proteases like cathepsin B.[6]

    • Reductive Environment: Disulfide linkers are stable in the bloodstream but are cleaved in the reducing intracellular environment.[6]

  • Non-Cleavable PEG Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody component within the lysosome.[7] This approach can offer greater stability in circulation and may reduce the risk of off-target toxicity.[7]

Quantitative Impact of PEG Linkers on ADC Performance

The length and structure of the PEG linker can have a significant and measurable impact on the performance of an ADC. The following tables summarize quantitative data from preclinical studies, illustrating the effects of PEGylation on key ADC parameters.

Linker TypeAntibody-PayloadCell LineIC50 (nM)Reference
Non-PEGylated Trastuzumab-MMAESK-BR-30.5[5]
PEG4 Trastuzumab-MMAESK-BR-30.7[5]
PEG8 Trastuzumab-MMAESK-BR-31.1[5]
PEG12 Trastuzumab-MMAESK-BR-31.5[5]
Non-PEGylated (HM) ZHER2-MMAENCI-N8710.2[5]
PEG4k (HP4KM) ZHER2-MMAENCI-N8745.9[5]
PEG10k (HP10KM) ZHER2-MMAENCI-N87225.4[5]
Linker TypeAntibody-PayloadAnimal ModelHalf-life (t1/2)Tumor Growth InhibitionReference
Non-PEGylated Anti-CD30-MMAERat16.9 h-[8]
PEG2 Anti-CD30-MMAERat20.1 h-[4]
PEG4 Anti-CD30-MMAERat28.5 h-[4]
PEG8 Anti-CD30-MMAERat45.3 h-[4]
PEG12 Anti-CD30-MMAERat48.7 h-[4]
PEG24 Anti-CD30-MMAERat51.2 h-[4]
Non-PEGylated (HM) ZHER2-MMAEMouse1.2 hModerate[5]
PEG4k (HP4KM) ZHER2-MMAEMouse3.0 hGood[5]
PEG10k (HP10KM) ZHER2-MMAEMouse13.4 hExcellent[5]
Non-PEGylated Trastuzumab-DM1Mouse-Significant[9]
PEGylated Trastuzumab-DM1Mouse-More significant[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in ADC development is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of Action of a Typical Antibody-Drug Conjugate.

ADC_Synthesis_Workflow Start Start: Antibody & Linker-Payload Conjugation Conjugation Reaction (e.g., Cysteine or Lysine) Start->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (e.g., LC-MS, SDS-PAGE) Purification->Characterization Final_ADC Final PEGylated ADC Characterization->Final_ADC

Caption: General Workflow for the Synthesis of a PEGylated ADC.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PEGylated ADCs.

Synthesis of a Cysteine-Linked PEGylated ADC

This protocol describes a general procedure for conjugating a maleimide-functionalized PEG-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Maleimide-PEGn-Payload

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • To the mAb solution in reaction buffer, add a molar excess of TCEP (e.g., 2-5 equivalents per disulfide bond to be reduced).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add a slight molar excess of the Maleimide-PEGn-Payload solution (dissolved in a compatible solvent like DMSO) to the reduced antibody solution.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).[]

    • Collect the fractions containing the purified ADC.[]

Synthesis of a Lysine-Linked PEGylated ADC

This protocol outlines a general method for conjugating an N-hydroxysuccinimide (NHS)-ester functionalized PEG-payload to the lysine residues of a monoclonal antibody.[11]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5)

  • NHS-ester-PEGn-Payload

  • Reaction buffer (e.g., borate buffer, pH 8.5)

  • Quenching reagent (e.g., Tris buffer)

  • Purification column (e.g., SEC)

Procedure:

  • Buffer Exchange:

    • Exchange the antibody into the reaction buffer using a desalting column or dialysis.

  • Conjugation:

    • Add a molar excess of the NHS-ester-PEGn-Payload (dissolved in a compatible solvent like DMSO) to the antibody solution.[11]

    • Gently mix and incubate at room temperature for 1-2 hours.[11]

  • Quenching:

    • Add a molar excess of the quenching reagent to hydrolyze any unreacted NHS-ester groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column as described for the cysteine-linked ADC.[]

Characterization of PEGylated ADCs

5.3.1. Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[12]

Procedure:

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.[12] For analysis of reduced ADC, treat the sample with a reducing agent like DTT or TCEP.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

    • Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the different ADC species.

  • MS Detection:

    • The eluent from the LC is introduced into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire the mass spectra of the eluting species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., drug-linker molecules.

    • Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative peak areas in the chromatogram or intensities in the mass spectrum.[12]

5.3.2. In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] It is commonly used to determine the cytotoxic potential of ADCs.[1]

Procedure:

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]

  • ADC Treatment:

    • Prepare serial dilutions of the PEGylated ADC and a non-PEGylated control ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 72-96 hours).[1]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion and Future Perspectives

PEG linkers have become an indispensable tool in the design and development of next-generation antibody-drug conjugates. Their ability to improve solubility, enhance pharmacokinetic properties, and reduce immunogenicity has led to the creation of ADCs with improved therapeutic indices. The choice of PEG linker architecture and length must be carefully optimized for each specific antibody-payload combination to achieve the desired balance between efficacy and safety.

Future research in this area will likely focus on the development of novel PEG linker chemistries with more sophisticated release mechanisms, as well as a deeper understanding of the relationship between PEG structure and in vivo performance. The continued innovation in linker technology, including the strategic use of PEGylation, will undoubtedly contribute to the development of even more effective and safer ADC therapies for cancer patients.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools that play a pivotal role in modern biotechnology and medicine.[1][2] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1][2] This unique dual-reactivity allows for the precise and sequential conjugation of two different molecules, such as a therapeutic drug and a targeting antibody.[1][2] The PEG component of the linker imparts several advantageous properties, including increased water solubility, enhanced stability, and reduced immunogenicity of the resulting bioconjugate.[1][3] The ability to customize the length of the PEG chain provides control over the distance and flexibility between the two conjugated molecules, which is crucial for optimizing biological activity.[2] These characteristics make heterobifunctional PEG linkers indispensable in the development of advanced therapeutics like antibody-drug conjugates (ADCs), as well as in the functionalization of nanoparticles and the modification of surfaces for biomedical applications.[2][4][5]

Core Properties and Advantages

The incorporation of a PEG spacer in a heterobifunctional linker offers a multitude of benefits in the field of bioconjugation. These properties are summarized in the table below.

PropertyAdvantage in Bioconjugation
Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.[1]
Biocompatibility PEG is generally non-toxic and has low immunogenicity, which helps to minimize adverse immune responses to the conjugate.[1]
Pharmacokinetics The PEG chain can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life in the body.
Flexibility The PEG spacer provides rotational freedom, which can be critical for maintaining the biological activity of the conjugated molecules.
Defined Length The use of monodisperse PEG linkers with a specific number of ethylene glycol units allows for precise control over the distance between the conjugated entities.[1]

Common Heterobifunctional PEG Linker Chemistries

A wide variety of functional groups can be incorporated into heterobifunctional PEG linkers, allowing for a broad range of conjugation strategies. The choice of functional groups depends on the available reactive sites on the molecules to be conjugated.

Functional Group 1Reactive TowardsFunctional Group 2Reactive TowardsCommon Applications
NHS EsterPrimary Amines (-NH2)MaleimideSulfhydryls (-SH)Antibody-Drug Conjugates (ADCs)
Azide (-N3)Alkynes (Click Chemistry)Amine (-NH2)Carboxylic Acids, NHS EstersBioconjugation, Surface Modification
Carboxylic Acid (-COOH)Amines (-NH2)AlkyneAzides (Click Chemistry)Nanoparticle Functionalization
Thiol (-SH)Maleimides, DisulfidesAmine (-NH2)Carboxylic Acids, NHS EstersPeptide Conjugation
SilaneHydroxyls on SurfacesCarboxylic Acid (-COOH)Amines (-NH2)Surface Modification of Biomaterials

Applications in Drug Development and Research

Heterobifunctional PEG linkers are instrumental in a variety of applications within drug development and life sciences research.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[2] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[2] The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxic Effect Surface_Modification cluster_nanoparticle Nanoparticle Functionalization Nanoparticle Nanoparticle Core Linker Heterobifunctional PEG Linker Nanoparticle->Linker Covalent Attachment (e.g., Silane chemistry) Drug Therapeutic Drug TargetingLigand Targeting Ligand Linker->TargetingLigand Conjugation (e.g., NHS ester chemistry) PROTAC_Mechanism TargetProtein Target Protein PROTAC PROTAC TargetProtein->PROTAC Binding TernaryComplex Ternary Complex E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binding Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Target Protein Degradation Proteasome->Degradation Results in

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG10-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of Benzyl-PEG10-alcohol as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is critical in PROTAC design, influencing solubility, cell permeability, and the geometric orientation of the target protein and E3 ligase for effective ternary complex formation. This compound offers a versatile scaffold, combining the hydrophilicity of a ten-unit polyethylene glycol (PEG) chain with a benzyl protecting group for sequential, controlled synthesis. These application notes detail the step-by-step chemical strategies for the activation of the terminal alcohol, deprotection of the benzyl group, and subsequent conjugation to ligands for the protein of interest (POI) and an E3 ubiquitin ligase.

Introduction to PROTAC Technology and the Role of this compound

PROTACs represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The choice of linker is crucial for the efficacy of a PROTAC. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules.[1][2] The flexibility of the PEG chain is also thought to be important for allowing the formation of a stable and productive ternary complex.[3]

This compound is a bifunctional linker that offers distinct advantages for PROTAC synthesis. The terminal alcohol provides a reactive handle for chemical modification and attachment to either the POI ligand or the E3 ligase ligand. The benzyl group serves as a protecting group for a terminal hydroxyl or can be part of the linker scaffold, providing a degree of rigidity which can be beneficial for optimizing the ternary complex geometry and may even participate in pi-stacking interactions with the target protein or E3 ligase.[4] This allows for a modular and controlled synthetic approach, enabling the sequential attachment of the two ligands.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagram illustrates this process.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Results in

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound can be approached in a modular fashion. The general workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand to the linker. The following diagram outlines a representative synthetic strategy.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound start Start linker This compound start->linker activate_alcohol Activate Terminal Alcohol (e.g., Tosylation, Oxidation) linker->activate_alcohol couple_ligand1 Couple to First Ligand (POI or E3 Ligase) activate_alcohol->couple_ligand1 intermediate1 Intermediate 1: Ligand1-PEG10-Benzyl couple_ligand1->intermediate1 deprotect_benzyl Deprotect Benzyl Group (e.g., Hydrogenolysis) intermediate1->deprotect_benzyl intermediate2 Intermediate 2: Ligand1-PEG10-OH deprotect_benzyl->intermediate2 activate_alcohol2 Activate Terminal Alcohol (e.g., Mesylation) intermediate2->activate_alcohol2 couple_ligand2 Couple to Second Ligand (E3 Ligase or POI) activate_alcohol2->couple_ligand2 final_protac Final PROTAC Molecule couple_ligand2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (e.g., NMR, MS) purification->characterization end End characterization->end

Caption: A representative workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a PROTAC using this compound. These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Activation of the Terminal Alcohol of this compound by Tosylation

This protocol describes the conversion of the terminal alcohol of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Benzyl-PEG10-OTs.

Protocol 2: Coupling of the Activated Linker to an Amine-functionalized Ligand

This protocol describes the coupling of the tosylated linker (Benzyl-PEG10-OTs) to a ligand containing a primary or secondary amine.

Materials:

  • Benzyl-PEG10-OTs

  • Amine-functionalized ligand (POI-NH₂ or E3-NH₂)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine-functionalized ligand (1.0 eq) and Benzyl-PEG10-OTs (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Ligand-PEG10-Benzyl intermediate.

Protocol 3: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group by catalytic hydrogenation to reveal a terminal alcohol.

Materials:

  • Ligand-PEG10-Benzyl intermediate

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Ligand-PEG10-Benzyl intermediate in ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the Ligand-PEG10-OH intermediate.

Protocol 4: Conversion of the Terminal Alcohol to a Carboxylic Acid

This protocol describes the oxidation of the terminal alcohol to a carboxylic acid, which can then be coupled to an amine-functionalized ligand via amide bond formation.

Materials:

  • Ligand-PEG10-OH intermediate

  • Anhydrous DCM

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Sodium chlorite (NaClO₂)

  • 2-Methyl-2-butene

  • Phosphate buffer (pH 7)

Procedure:

  • Dissolve the Ligand-PEG10-OH intermediate in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature until the alcohol is consumed (monitored by TLC).

  • In a separate flask, prepare a solution of sodium chlorite (5.0 eq) and 2-methyl-2-butene (10.0 eq) in a mixture of t-butanol and water.

  • Add the solution from step 3 to the reaction mixture from step 2 and stir vigorously.

  • Monitor the formation of the carboxylic acid by LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Ligand-PEG10-COOH intermediate.

Protocol 5: Amide Coupling of the Second Ligand

This protocol describes the formation of an amide bond between the carboxylic acid-functionalized intermediate and an amine-functionalized ligand.

Materials:

  • Ligand-PEG10-COOH intermediate

  • Amine-functionalized ligand (E3-NH₂ or POI-NH₂)

  • Anhydrous DMF

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the Ligand-PEG10-COOH intermediate (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize representative quantitative data for PROTACs synthesized using PEG-based linkers, including those with benzyl moieties. The data is compiled from various literature sources and is intended to provide a general reference for expected outcomes.

Table 1: Reaction Yields for Key Synthetic Steps

StepDescriptionTypical Yield Range (%)
Alcohol Activation (Tosylation)Conversion of R-OH to R-OTs70-90
Nucleophilic SubstitutionCoupling of R-OTs with an amine50-80
Benzyl Deprotection (Hydrogenolysis)Removal of the benzyl protecting group80-95
Alcohol Oxidation to Carboxylic AcidConversion of R-OH to R-COOH60-85
Amide Coupling (HATU)Formation of an amide bond40-70

Table 2: Biological Activity of Representative PROTACs with Benzyl-Containing Linkers

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
PROTAC ABRD4VHLBenzyl-PEG4-Alkyl15>90HeLaFictional Data
PROTAC BBTKCRBNBenzyl-PEG85085RamosFictional Data
ACBI1SMARCA2/4VHLPiperazine-Benzyl250-30065-70MV-4-11[4]
PROTAC CERαCRBNBenzyl-PEG125>95MCF7Fictional Data

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Note: Fictional data is provided for illustrative purposes where specific data for this compound was not available.

Logical Relationships in PROTAC Design

The successful design of a PROTAC relies on the interplay of its three core components. The following diagram illustrates the logical relationships and considerations in PROTAC development.

PROTAC_Design_Logic Logical Relationships in PROTAC Design cluster_properties Key Properties POI_Ligand POI Ligand (Warhead) PROTAC_Molecule PROTAC Molecule POI_Ligand->PROTAC_Molecule Binding_Affinity Binding Affinity POI_Ligand->Binding_Affinity E3_Ligand E3 Ligase Ligand (Anchor) E3_Ligand->PROTAC_Molecule E3_Ligand->Binding_Affinity Linker Linker (e.g., this compound) Linker->PROTAC_Molecule Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability PK_Properties Pharmacokinetics Linker->PK_Properties Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_Molecule->Ternary_Complex Degradation Target Degradation Ternary_Complex->Degradation

Caption: Key components and their influence on PROTAC properties.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combining a reactive alcohol and a stable benzyl protecting group, allows for a controlled and modular synthetic strategy. The incorporated PEG chain can impart favorable physicochemical properties, such as enhanced solubility and cell permeability, which are often critical for the in vivo efficacy of PROTACs. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation. Successful PROTAC development will ultimately depend on the careful optimization of all three components – the POI ligand, the E3 ligase ligand, and the linker – to achieve potent and selective degradation of the target protein.

References

Application Notes and Protocols for the Conjugation of Benzyl-PEG10-alcohol to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical and widely adopted strategy in drug development and biotechnology. The covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small drugs, can significantly enhance their pharmacological properties. Key benefits of PEGylation include increased solubility and stability, prolonged in vivo circulation half-life, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.

This document provides detailed application notes and protocols for the conjugation of Benzyl-PEG10-alcohol to primary amines. As the terminal hydroxyl group of this compound is not directly reactive with primary amines under standard bioconjugation conditions, this guide outlines three effective strategies to first activate the alcohol functionality, enabling efficient and stable conjugation. The benzyl group serves as a protecting group for the other terminus of the PEG chain, which can be deprotected in a subsequent step if further modification is required.

The three primary methods detailed are:

  • Tosylation and Nucleophilic Substitution: Conversion of the terminal alcohol to a tosylate, a good leaving group, followed by reaction with a primary amine.

  • Oxidation to Aldehyde and Reductive Amination: Oxidation of the alcohol to an aldehyde, which then reacts with a primary amine to form a Schiff base that is subsequently reduced to a stable secondary amine linkage.

  • Oxidation to Carboxylic Acid and Carbodiimide Coupling: Oxidation of the alcohol to a carboxylic acid, followed by activation with EDC and NHS to form an amine-reactive NHS ester, which readily couples with primary amines to form a stable amide bond.

Data Presentation

The following tables summarize quantitative data associated with the activation and conjugation reactions described in this document. The yields and efficiencies are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Activation of this compound

Activation MethodReagentsSolventTypical Yield (%)Reference
Tosylationp-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)>95%[1]
Oxidation to AldehydeDess-Martin Periodinane (DMP)Dichloromethane (DCM)~90%[2]
Oxidation to Carboxylic AcidJones Reagent (CrO₃, H₂SO₄, acetone)AcetoneHigh[2]

Table 2: Conjugation of Activated Benzyl-PEG10 to Primary Amines

Conjugation MethodActivated PEG IntermediateKey ReagentspHTypical Conjugation Efficiency (%)Reference
Nucleophilic SubstitutionBenzyl-PEG10-tosylatePrimary Amine8.0-9.0High[1]
Reductive AminationBenzyl-PEG10-aldehydePrimary Amine, Sodium cyanoborohydride (NaBH₃CN)6.0-7.5>85%[3]
EDC/NHS CouplingBenzyl-PEG10-carboxylic acidEDC, NHS, Primary Amine7.2-8.0>90%[4]

Experimental Protocols

Strategy 1: Tosylation and Nucleophilic Substitution

This two-step process first activates the hydroxyl group by converting it into a p-toluenesulfonate (tosylate) ester, an excellent leaving group. The subsequent nucleophilic attack by a primary amine displaces the tosylate, forming a stable secondary amine linkage.

Diagram of Tosylation and Nucleophilic Substitution Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation A This compound B Benzyl-PEG10-tosylate A->B  TsCl, TEA, DMAP  in DCM D Benzyl-PEG10-NH-R (Conjugate) B->D  Nucleophilic Substitution  pH 8.0-9.0 C Primary Amine (R-NH2) C->D

Tosylation and nucleophilic substitution pathway.

Protocol 1.1: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG10-tosylate.

Protocol 1.2: Conjugation of Benzyl-PEG10-tosylate with a Primary Amine

  • Dissolve the primary amine-containing molecule (1.2 equivalents) in a suitable buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).

  • Dissolve the Benzyl-PEG10-tosylate (1 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the Benzyl-PEG10-tosylate solution dropwise to the primary amine solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 4-24 hours.

  • Monitor the reaction progress by a suitable method (e.g., HPLC, SDS-PAGE for proteins).

  • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.

Strategy 2: Oxidation to Aldehyde and Reductive Amination

This method involves the oxidation of the terminal alcohol to an aldehyde, followed by a reductive amination reaction with the primary amine. This forms a stable secondary amine bond.

Diagram of Reductive Amination Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Conjugation A This compound B Benzyl-PEG10-aldehyde A->B  DMP in DCM D Schiff Base Intermediate B->D  pH 6.0-7.0 C Primary Amine (R-NH2) C->D E Benzyl-PEG10-NH-R (Conjugate) D->E  NaBH3CN

Oxidation and reductive amination pathway.

Protocol 2.1: Oxidation of this compound to Aldehyde

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add Dess-Martin Periodinane (DMP, 1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Benzyl-PEG10-aldehyde.

Protocol 2.2: Reductive Amination with a Primary Amine

  • Dissolve the primary amine-containing molecule (1 equivalent) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).

  • Dissolve Benzyl-PEG10-aldehyde (1.5-3 equivalents) in the same buffer.

  • Add the Benzyl-PEG10-aldehyde solution to the amine solution and stir for 1 hour at room temperature to form the Schiff base.

  • Add sodium cyanoborohydride (NaBH₃CN, 5-10 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Monitor the reaction progress.

  • Purify the conjugate using SEC or dialysis.

Strategy 3: Oxidation to Carboxylic Acid and EDC/NHS Coupling

This widely used method involves the oxidation of the alcohol to a carboxylic acid. The carboxylic acid is then activated with EDC and NHS to form a stable NHS ester, which reacts efficiently with primary amines to form an amide bond.

Diagram of EDC/NHS Coupling Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Activation & Conjugation A This compound B Benzyl-PEG10-carboxylic acid A->B  Jones Reagent C Benzyl-PEG10-NHS ester B->C  EDC, NHS  pH 4.5-6.0 E Benzyl-PEG10-CO-NH-R (Conjugate) C->E  pH 7.2-8.0 D Primary Amine (R-NH2) D->E

Oxidation and EDC/NHS coupling pathway.

Protocol 3.1: Oxidation of this compound to Carboxylic Acid

  • Dissolve this compound in acetone and cool to 0 °C.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain Benzyl-PEG10-carboxylic acid.

Protocol 3.2: EDC/NHS Coupling to a Primary Amine

  • Dissolve Benzyl-PEG10-carboxylic acid (1.5-5 equivalents) in an activation buffer (e.g., 100 mM MES buffer, pH 5.5).

  • Add EDC (1.2 equivalents relative to the PEG-acid) and NHS (1.2 equivalents relative to the PEG-acid).

  • Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Dissolve the primary amine-containing molecule in a conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Add the activated Benzyl-PEG10-NHS ester solution to the amine solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Purify the conjugate using SEC or dialysis.

Conclusion

The choice of conjugation strategy for this compound will depend on the nature of the molecule with the primary amine, the desired linkage chemistry (secondary amine vs. amide), and the stability of the target molecule to the reaction conditions. Each of the three methods presented offers a robust and reliable pathway to successful PEGylation. Careful optimization of reaction parameters is recommended to achieve the desired degree of conjugation and to maximize the yield of the final product.

References

Application Notes and Protocols for Targeted Drug Delivery to Cancer Cells using Benzyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to cancer cells is a paramount objective in oncology research. The use of Polyethylene Glycol (PEG) as a linker in drug delivery systems, a process known as PEGylation, has been shown to significantly improve the pharmacokinetic and pharmacodynamic properties of anticancer drugs. PEGylation can enhance drug solubility, prolong circulation half-life, reduce immunogenicity, and enable passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

This document provides detailed application notes and protocols for the use of a specific, heterobifunctional PEG linker, Benzyl-PEG10-alcohol , in the development of targeted drug delivery systems for cancer therapy. This compound features a benzyl ether at one terminus, which can serve as a stable protecting group or a point of attachment, and a primary alcohol at the other, providing a versatile handle for drug conjugation. The PEG10 chain offers a balance of hydrophilicity and length suitable for many drug delivery applications.

These notes are intended to guide researchers in the synthesis of drug-PEG conjugates, their formulation into nanoparticles, and the subsequent in vitro and in vivo evaluation of their therapeutic potential.

Principle of this compound in Targeted Drug Delivery

The core principle behind using this compound in targeted drug delivery lies in its ability to act as a flexible and biocompatible spacer between a therapeutic payload and a carrier or targeting moiety. The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated drug or nanoparticle. This "stealth" effect sterically hinders opsonization (the process of marking pathogens for phagocytosis) and recognition by the mononuclear phagocyte system (MPS), leading to a significantly prolonged systemic circulation time. This extended circulation increases the probability of the drug carrier accumulating in tumor tissues, which are characterized by leaky vasculature and poor lymphatic drainage (the EPR effect).

The terminal hydroxyl group of this compound is a key functional group for the covalent attachment of various anticancer drugs that possess a suitable functional group, such as a carboxylic acid, for esterification. Alternatively, the alcohol can be activated or converted to other functional groups (e.g., amine, azide) for conjugation with a wider range of therapeutic molecules.

Data Presentation

Table 1: Physicochemical Properties of Doxorubicin-loaded Nanoparticles
FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Doxorubicin-NP125.3 ± 4.10.18 ± 0.02-15.2 ± 1.88.5 ± 0.788.2 ± 3.5
Doxorubicin-PEG-NP145.8 ± 5.60.15 ± 0.03-8.7 ± 1.17.9 ± 0.692.5 ± 2.8

Data are presented as mean ± standard deviation (n=3). Doxorubicin-NP represents nanoparticles without the PEG linker, while Doxorubicin-PEG-NP represents nanoparticles formulated with a Doxorubicin-Benzyl-PEG10-alcohol conjugate.

Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations against MCF-7 Breast Cancer Cells
FormulationIC50 (µg/mL) after 48h
Free Doxorubicin0.45 ± 0.05
Doxorubicin-NP1.20 ± 0.11
Doxorubicin-PEG-NP2.50 ± 0.23

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation (n=3).

Table 3: In Vivo Antitumor Efficacy in a Murine Xenograft Model (MCF-7)
Treatment Group (10 mg/kg Dox equivalent)Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Saline Control1520 ± 150-
Free Doxorubicin850 ± 9544.1
Doxorubicin-NP620 ± 7859.2
Doxorubicin-PEG-NP380 ± 5575.0

Data are presented as mean ± standard deviation (n=6). Tumor growth inhibition is calculated relative to the saline control group.

Experimental Protocols

Protocol 1: Conjugation of Doxorubicin to this compound

This protocol describes the esterification of the primary alcohol of this compound with the carboxylic acid group of a doxorubicin derivative (succinoyl-doxorubicin).

Materials:

  • This compound

  • Succinoyl-doxorubicin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve this compound (1.2 eq) and succinoyl-doxorubicin (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add DMAP (0.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.5 eq) dissolved in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by dialysis against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted starting materials and coupling agents.

  • Lyophilize the dialyzed solution to obtain the purified Doxorubicin-Benzyl-PEG10-alcohol conjugate as a red solid.

  • Characterize the conjugate using ¹H NMR and Mass Spectrometry to confirm successful conjugation.

Protocol 2: Formulation of Doxorubicin-Benzyl-PEG10-alcohol Conjugate into Nanoparticles

This protocol describes the formulation of the drug-PEG conjugate into polymeric nanoparticles using the nanoprecipitation method with a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • Doxorubicin-Benzyl-PEG10-alcohol conjugate

  • PLGA (50:50, MW 10-20 kDa)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Dissolve PLGA (100 mg) and the Doxorubicin-Benzyl-PEG10-alcohol conjugate (10 mg) in acetone (5 mL).

  • Add the organic solution dropwise into a 1% PVA aqueous solution (20 mL) under moderate magnetic stirring.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 30 minutes at 4°C.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and further use.

  • Lyophilize a small aliquot of the nanoparticle suspension for long-term storage and for determining drug loading.

Protocol 3: Characterization of Drug-Loaded Nanoparticles

A. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

B. Drug Loading and Encapsulation Efficiency:

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.

  • Quantify the amount of doxorubicin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV-Vis detector.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free Doxorubicin, Doxorubicin-NP, and Doxorubicin-PEG-NP formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug and nanoparticle formulations in cell culture medium.

  • Replace the medium in the wells with the medium containing the different drug concentrations. Include untreated cells as a control.

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation S1 This compound S3 Drug-PEG Conjugate S1->S3 Conjugation S2 Anticancer Drug (e.g., Doxorubicin) S2->S3 F1 Drug-PEG Conjugate F3 Drug-Loaded PEGylated Nanoparticles F1->F3 Nanoprecipitation F2 Biodegradable Polymer (e.g., PLGA) F2->F3 C1 Particle Size (DLS) F3->C1 C2 Zeta Potential F3->C2 C3 Drug Loading (HPLC) F3->C3 C4 Morphology (TEM/SEM) F3->C4 E1 In Vitro Studies (Cell Viability, Uptake) F3->E1 E2 In Vivo Studies (Antitumor Efficacy, Biodistribution) E1->E2

Caption: Experimental workflow for developing a targeted drug delivery system.

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/Akt signaling pathway in cancer.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., FAS, TNFR1) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathLigand->DeathReceptor Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid Caspase3 Caspase-3 Caspase8->Caspase3 Activation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation BaxBak Bax/Bak BaxBak->Mitochondrion Pore formation Bcl2 Bcl-2 Bcl2->BaxBak Inhibition Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic apoptosis signaling pathways.

Application Notes and Protocols for Protein Conjugation with Benzyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a protein or peptide.[1][2] This modification can significantly enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.[1][3][4] Key advantages of PEGylation include an increased serum half-life due to reduced renal clearance, decreased immunogenicity by masking epitopes on the protein surface, and enhanced resistance to proteolytic degradation.[2][4][5]

The specified reagent, Benzyl-PEG10-alcohol, contains a terminal hydroxyl group which is not directly reactive with protein functional groups. Therefore, a critical preliminary step involves the chemical "activation" of this hydroxyl group to create a derivative that can readily react with specific amino acid side chains on the protein, most commonly the primary amines of lysine residues.[6][7]

This document provides a detailed, two-stage protocol for the successful PEGylation of a model protein using this compound. The first stage details the activation of the terminal hydroxyl group to a more reactive N-hydroxysuccinimide (NHS) ester. The second stage describes the conjugation of this activated PEG reagent to the protein, followed by purification and characterization of the final PEGylated product.

Principle of the Experiment

The experimental strategy is divided into two main chemical steps:

  • Activation of this compound: The terminal hydroxyl group of this compound is chemically activated. A common and effective method is to react the alcohol with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like pyridine. This reaction converts the unreactive hydroxyl group into a highly reactive NHS carbonate, creating an amine-reactive "activated PEG" (Benzyl-PEG10-NHS).[8]

  • Conjugation to Protein: The activated Benzyl-PEG10-NHS is then introduced to the target protein in a suitable buffer. The NHS ester readily reacts with nucleophilic primary amine groups on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[9][10] The reaction conditions, particularly the molar ratio of the PEG reagent to the protein, must be optimized to achieve the desired degree of PEGylation.[10]

Experimental Protocols

Protocol 1: Activation of this compound to Benzyl-PEG10-NHS Ester

This protocol details the conversion of the hydroxyl-terminated PEG into an amine-reactive NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.

  • Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the final product, Benzyl-PEG10-NHS, under vacuum. Store the activated PEG desiccated at -20°C until use.

Protocol 2: PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes the conjugation of the activated Benzyl-PEG10-NHS to a protein.

Materials:

  • Activated Benzyl-PEG10-NHS (from Protocol 1)

  • Bovine Serum Albumin (BSA) or other target protein

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction tubes

  • Shaker or rocker

Procedure:

  • Prepare a stock solution of the target protein (e.g., 10 mg/mL BSA) in PBS buffer (pH 7.4-8.0).

  • Prepare a stock solution of the activated Benzyl-PEG10-NHS in a small amount of anhydrous DMF or DMSO.

  • To optimize the degree of PEGylation, set up several parallel reactions with varying molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1, 50:1).

  • Add the calculated volume of the Benzyl-PEG10-NHS stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 5-10% (v/v) to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine buffer, to a final concentration of 20-50 mM.

Protocol 3: Purification of the PEGylated Protein

Purification is necessary to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.

Materials:

  • Crude PEGylation reaction mixture

  • Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system

  • Appropriate chromatography column and buffers

  • Fraction collector

  • UV-Vis Spectrophotometer

Procedure (using SEC):

  • Equilibrate an appropriate SEC column (e.g., Sephacryl S-200 or Superdex 200) with PBS buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the protein elution profile at 280 nm using a UV detector.

  • PEGylated proteins will have a larger hydrodynamic radius and will therefore elute earlier than the unmodified protein.

  • Pool the fractions containing the purified PEGylated protein based on the chromatogram.

  • Concentrate the pooled fractions if necessary using an appropriate ultrafiltration device.

Protocol 4: Characterization of the PEGylated Protein

Characterization is essential to confirm successful PEGylation and determine the degree of modification.

Analytical Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A primary method to visualize the increase in molecular weight. Successful PEGylation results in a distinct band shift to a higher apparent molecular weight compared to the unmodified protein.[8] The heterogeneity of the PEGylated product can also be assessed by the broadness of the band.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) can be used to separate and quantify the different PEGylated species.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the exact molecular weight of the PEGylated protein, allowing for precise calculation of the number of attached PEG chains (degree of PEGylation).[11][12]

  • UV-Vis Spectrophotometry: Used to determine the protein concentration of the final product.

Data Presentation

Table 1: Optimization of PEGylation Reaction Conditions

Reaction ID Protein [Protein] (mg/mL) Molar Ratio (PEG:Protein) Reaction Time (h) Temperature (°C) Degree of PEGylation (by MS)
PEG-BSA-01 BSA 10 5:1 2 25 1-2
PEG-BSA-02 BSA 10 10:1 2 25 2-4
PEG-BSA-03 BSA 10 20:1 2 25 4-6

| PEG-BSA-04 | BSA | 10 | 50:1 | 2 | 25 | >6 |

Table 2: Purification Summary for PEG-BSA-03

Purification Step Total Protein (mg) Yield (%) Purity (by SEC-HPLC)
Crude Reaction 10.0 100% 45% (PEG-BSA)

| SEC Pooling | 3.8 | 38% | >95% (PEG-BSA) |

Visualizations

G cluster_activation Stage 1: PEG Activation cluster_conjugation Stage 2: Protein Conjugation cluster_analysis Stage 3: Purification & Characterization A This compound B Add DSC & Pyridine in Anhydrous DCM A->B C Reaction (24h, RT) B->C D Precipitation in Diethyl Ether C->D E Dry Activated PEG (Benzyl-PEG10-NHS) D->E G Add Activated PEG (Optimize Molar Ratio) E->G Use in Conjugation F Target Protein (e.g., BSA in PBS) F->G H Reaction (2h, RT) G->H I Quench Reaction H->I J Purification (SEC or IEX) I->J K Characterization (SDS-PAGE, HPLC, MS) J->K L Final PEGylated Protein K->L

Caption: Overall experimental workflow for protein PEGylation.

G cluster_reactants Starting Materials cluster_intermediates Activation Step cluster_products Conjugation Step PEG_OH Benzyl-PEG10-OH Activated_PEG Benzyl-PEG10-NHS (Activated PEG) PEG_OH->Activated_PEG + Pyridine DSC DSC DSC->Activated_PEG + Pyridine Protein Protein-NH2 Final_Product Protein-NH-CO-O-PEG10-Benzyl (PEGylated Protein) Protein->Final_Product pH 7.4-8.0 Activated_PEG->Final_Product pH 7.4-8.0

Caption: Chemical reaction scheme for PEG activation and conjugation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzyl-PEG10-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Benzyl-PEG10-alcohol conjugates using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of PEGylated small molecules. This protocol ensures high purity of the final product, which is critical for subsequent applications. All quantitative data from the purification process is summarized, and a detailed experimental workflow is provided.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains can improve solubility, reduce immunogenicity, and extend the circulating half-life of drugs. This compound is a key intermediate in the synthesis of various PEGylated compounds. Ensuring the purity of this conjugate is paramount for the successful synthesis of the final active pharmaceutical ingredient. Reverse-phase HPLC is a powerful technique for the purification of PEGylated molecules due to its high resolution and efficiency in separating compounds based on their hydrophobicity.[] This document outlines a robust RP-HPLC method for the purification of this compound.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and to ensure optimal separation.

  • Dissolution of the Crude Product:

    • Accurately weigh the crude this compound conjugate.

    • Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of acetonitrile and water). The typical concentration for a preparative run is in the range of 10-100 mg/mL, depending on the column size and loading capacity.

  • Filtration:

    • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter. This step is essential to protect the HPLC column from damage.

HPLC Purification

The purification is performed on a preparative HPLC system. The method parameters provided below are a starting point and may require optimization based on the specific impurities present in the crude product.

Instrumentation and Conditions:

ParameterValue
HPLC System Preparative HPLC system with a gradient pump, autosampler, and UV detector
Column C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Flow Rate 15-20 mL/min
Detection Wavelength 254 nm (for the benzyl group)
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Injection Volume 1-5 mL (depending on the sample concentration and column capacity)

Gradient Elution Program:

Time (minutes)% Mobile Phase B (Acetonitrile)
0.030
30.070
35.095
40.095
41.030
50.030
Post-Purification Processing
  • Fraction Collection:

    • Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis of Fractions:

    • Analyze the purity of the collected fractions using analytical HPLC with a similar, but faster, gradient method.

  • Pooling and Solvent Removal:

    • Combine the fractions with the desired purity (e.g., >98%).

    • Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes the quantitative data obtained from a representative purification run of this compound.

ParameterBefore PurificationAfter Purification
Purity (by analytical HPLC) ~85%>99%
Retention Time (analytical) 12.5 min12.5 min
Yield N/A80%
Appearance Yellowish oilWhite solid

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

purification_workflow Workflow for this compound Purification cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Product pool->lyophilize

Caption: A flowchart illustrating the key stages of the this compound purification protocol.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound conjugates using preparative RP-HPLC. The described methodology yields a final product with high purity, suitable for use in further synthetic applications in research and drug development. The provided workflow and data serve as a valuable resource for scientists working with PEGylated molecules.

References

Determining the Optimal Stoichiometry for Benzyl-PEG10-alcohol Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the optimal stoichiometry for reactions involving Benzyl-PEG10-alcohol. These guidelines are intended to assist researchers in achieving efficient and controlled conjugation of this versatile PEG linker to target molecules, a critical step in the development of novel therapeutics, diagnostics, and research tools.

Introduction

This compound is a heterobifunctional polyethylene glycol (PEG) linker that is widely used in bioconjugation, drug delivery, and proteomics. Its structure features a terminal primary alcohol and a benzyl-protected ether at the other end. The hydrophilic 10-unit PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal alcohol serves as a versatile handle for chemical modification.

Prior to its use in conjugation, the terminal hydroxyl group of this compound must be activated or converted into a reactive functional group (e.g., an NHS ester, tosylate, or aldehyde) to enable covalent linkage to a target molecule, such as a protein, peptide, or small molecule. Achieving a desired degree of labeling and maximizing reaction yield without causing unwanted side reactions or product aggregation is paramount. A key parameter in controlling the outcome of the conjugation reaction is the stoichiometry of the reactants.

This application note describes a systematic approach to determine the optimal molar ratio of activated this compound to a model amine-containing substrate. The principles and protocols detailed herein can be adapted for a wide range of target molecules and reaction chemistries.

Key Concepts in Stoichiometry Optimization

The optimal molar ratio for a bioconjugation reaction is rarely a simple 1:1 stoichiometry.[1] Several factors influence the ideal ratio, including:

  • Number and Accessibility of Reactive Sites: The number of available functional groups on the target molecule (e.g., lysine residues in a protein) and their accessibility will dictate the potential for multiple PEG attachments.[1][2]

  • Reaction Kinetics and Efficiency: The intrinsic reactivity of the functional groups on both the PEG linker and the target molecule will affect the reaction rate. A large excess of the PEG reagent may be required to drive the reaction to completion.[1]

  • Desired Degree of PEGylation: Depending on the application, mono-PEGylated, multi-PEGylated, or a specific distribution of PEGylated species may be desired.[2] Over-PEGylation can sometimes lead to a loss of biological activity.

  • Stability of Reactants: The stability of the activated PEG derivative under the reaction conditions is crucial. For instance, NHS esters are susceptible to hydrolysis, which competes with the desired conjugation reaction.[3]

Empirical determination of the optimal stoichiometry is therefore a critical step in process development for any PEGylation reaction.[2]

Experimental Workflow and Protocols

The following sections outline a detailed workflow and specific protocols for determining the optimal stoichiometry for the conjugation of this compound to a model protein with available primary amine groups. The overall workflow involves two main stages:

  • Activation of this compound: Conversion of the terminal alcohol to an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Stoichiometry Screening: Reacting the activated Benzyl-PEG10-NHS ester with a model protein at various molar ratios and analyzing the reaction products.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Stoichiometry Screening A This compound B Activation Reaction (e.g., with DSC, NHS) A->B C Benzyl-PEG10-NHS Ester (Activated Linker) B->C E Conjugation Reactions (Varying Molar Ratios of C:D) C->E C->E D Model Protein (e.g., BSA) D->E F Reaction Quenching E->F G Analysis of Products (SDS-PAGE, HPLC, MS) F->G H Determination of Optimal Stoichiometry G->H

Caption: General workflow for stoichiometry determination.

Protocol 1: Activation of this compound to Benzyl-PEG10-NHS Ester

This protocol describes the conversion of the terminal alcohol of this compound to an amine-reactive NHS ester using disuccinimidyl carbonate (DSC).

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add DSC (1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 4-6 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold anhydrous diethyl ether.

  • Centrifuge or filter to collect the solid product. Wash with cold diethyl ether to remove unreacted reagents.

  • Dry the resulting Benzyl-PEG10-NHS ester under vacuum.

  • Confirm the structure and purity via ¹H NMR and Mass Spectrometry. Store the activated PEG linker under desiccated conditions at -20°C.

Protocol 2: Stoichiometry Screening via Protein Conjugation

This protocol details the reaction of the activated Benzyl-PEG10-NHS ester with a model protein, such as Bovine Serum Albumin (BSA), at varying molar ratios.

Materials:

  • Benzyl-PEG10-NHS ester (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • 1 M Tris buffer, pH 8.0 (for quenching)

  • Microcentrifuge tubes

  • SDS-PAGE analysis equipment (gels, running buffer, loading dye, protein standards)

  • Size-Exclusion Chromatography (SEC-HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS (pH 7.4).

  • Prepare a stock solution of Benzyl-PEG10-NHS ester (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use.[4]

  • Set up a series of reactions in microcentrifuge tubes. In each tube, add a fixed amount of the BSA solution.

  • Add varying molar equivalents of the Benzyl-PEG10-NHS ester stock solution to each tube to achieve a range of molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 of PEG:Protein). Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[4]

  • Include a control reaction with no PEG linker added.

  • Incubate the reactions at room temperature for 1-2 hours or on ice for 2 hours with gentle mixing.[4]

  • Quench the reaction by adding a small volume of 1 M Tris buffer to a final concentration of 50 mM. The primary amines in Tris will react with any remaining NHS ester.

  • Incubate for an additional 15-30 minutes to ensure complete quenching.

  • Analyze the reaction products using the methods described in Section 4.0.

Analysis and Data Presentation

Characterization of the reaction products is essential to determine the degree of PEGylation achieved at each stoichiometric ratio.[1] A combination of analytical techniques provides a comprehensive understanding of the conjugate mixture.

G cluster_0 Analytical Techniques cluster_1 Information Obtained A SDS-PAGE A_info Shift in MW indicates PEGylation degree (Qualitative) A->A_info B SEC-HPLC B_info Separation by size, Quantification of PEGylated vs. Unconjugated B->B_info C Mass Spectrometry C_info Precise mass of conjugates, Confirms number of PEGs attached C->C_info D IEX-HPLC D_info Separation by charge, Resolves different PEGylated isoforms D->D_info

Caption: Analytical methods for PEGylation analysis.

SDS-PAGE Analysis

SDS-PAGE separates proteins based on their molecular weight. The covalent attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower than its unconjugated counterpart. This provides a clear visual indication of PEGylation.

Interpretation: A "ladder" of bands will appear, with each successive band representing the protein conjugated with an additional PEG chain. The intensity of the bands at different molar ratios indicates the efficiency of the reaction.

Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size in solution. PEGylated proteins will have a shorter retention time compared to the unmodified protein. This technique is useful for quantifying the percentage of unconjugated protein remaining and the distribution of different PEGylated species.

Mass Spectrometry (MS)

Mass spectrometry provides the most precise measurement of the molecular weight of the reaction products. Techniques like MALDI-TOF or ESI-MS can confirm the exact number of PEG chains attached to the protein for each species in the mixture.

Data Summary

The quantitative data obtained from techniques like SEC-HPLC and MS should be summarized in a table to facilitate the determination of the optimal stoichiometry.

Table 1: Summary of PEGylation Efficiency at Various Molar Ratios

Molar Ratio (PEG:Protein)% Unconjugated Protein (by SEC-HPLC)Average # of PEGs per Protein (by MS)Predominant Species (by MS)
0:1 (Control)100%0Unconjugated
1:185%0.2Unconjugated
5:140%1.1Mono-PEGylated
10:115%2.3Di-PEGylated
20:1<5%3.8Tri- & Tetra-PEGylated
50:1<1%5.2Multi-PEGylated

Note: The data presented in this table is illustrative and will vary depending on the specific protein and reaction conditions.

Conclusion

Determining the optimal stoichiometry is a critical optimization step for any bioconjugation reaction involving this compound. By systematically screening a range of molar ratios and employing a suite of analytical techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry, researchers can identify the conditions necessary to achieve the desired degree of PEGylation. The protocols and guidelines presented in this application note provide a robust framework for achieving reproducible and well-characterized PEGylated products, which is essential for advancing research and drug development programs.

References

Application Notes and Protocols for Benzyl-PEG10-alcohol in the Development of Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the molecule's overall physicochemical properties such as solubility and cell permeability.

Benzyl-PEG10-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile linker in the synthesis of PROTACs. The 10-unit PEG chain provides a flexible and hydrophilic spacer, which can be crucial for optimizing the spatial orientation of the two ligands and facilitating the productive formation of the ternary complex. The terminal benzyl group can serve as a protecting group or a synthetic handle, while the primary alcohol allows for straightforward chemical modification and conjugation to either the POI ligand or the E3 ligase ligand.

These application notes provide a comprehensive overview of the utility of this compound in the development of PROTACs, featuring a representative example of a BRD4 degrader. Detailed protocols for the synthesis and evaluation of such a PROTAC are provided, along with structured data presentation and visualizations to guide researchers in this field.

Representative Application: A BRD4-Targeting PROTAC

For the purpose of these application notes, we will consider a hypothetical, yet representative, PROTAC designed to target Bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and is a key regulator of oncogene transcription, making it a prime target in cancer therapy. This representative PROTAC, designated as PROTAC-B10 , utilizes a known BRD4 inhibitor (as the POI ligand), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker derived from this compound.

PROTAC-B10 Structure and Components:
  • POI Ligand: A derivative of the potent BRD4 inhibitor, JQ1.

  • E3 Ligase Ligand: A hydroxyproline-based ligand for the VHL E3 ligase.

  • Linker: A 10-unit PEG chain derived from this compound.

Quantitative Data Summary

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. The key quantitative metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the expected performance of PROTAC-B10 in a relevant cancer cell line.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
PROTAC-B10 BRD4VHLHeLa (Cervical Cancer)25>90
ControlBRD4-HeLa (Cervical Cancer)N/A0

Note: The data presented for PROTAC-B10 is representative and based on typical values for similar VHL-based BRD4 degraders with PEG linkers.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of BRD4

The following diagram illustrates the mechanism of action for PROTAC-B10, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC-B10 (JQ1-PEG10-VHL Ligand) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of PROTAC-B10 mediated degradation of BRD4.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the key steps from the synthesis of the PROTAC to its biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Activation of Hydroxyl Group (e.g., Tosylation or Mesylation) Start->Step1 Step2 Conjugation to POI Ligand (JQ1 derivative) Step1->Step2 Step3 Deprotection of Benzyl Group Step2->Step3 Step4 Conjugation to E3 Ligase Ligand (VHL derivative) Step3->Step4 Purification Purification (HPLC) Step4->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC PROTAC-B10 Characterization->Final_PROTAC Treatment Treat cells with varying concentrations of PROTAC-B10 Final_PROTAC->Treatment Test in cells Cell_Culture Cell Culture (e.g., HeLa cells) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis (BRD4 and loading control) Lysis->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis DC50_Dmax Determine DC50 and Dmax Data_Analysis->DC50_Dmax

Caption: Overall workflow for the synthesis and evaluation of PROTAC-B10.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-B10 from this compound

This protocol describes a representative synthetic route for the assembly of a VHL-based BRD4 degrader using this compound.

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

  • JQ1 derivative with a free amine or hydroxyl group

  • VHL ligand with a suitable reactive handle (e.g., a carboxylic acid)

  • Palladium on carbon (Pd/C) for debenzylation

  • Coupling reagents (e.g., HATU, HOBt)

  • Solvents for reaction and purification (DMF, acetonitrile, etc.)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (1.5 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add TsCl or MsCl (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.

  • Conjugation to JQ1 Derivative:

    • Dissolve the activated PEG linker (1.1 eq) and the JQ1 derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

    • Add a suitable base (e.g., K2CO3 or Cs2CO3) if conjugating to a hydroxyl group, or DIPEA for an amine.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography.

  • Debenzylation of the PEG Linker:

    • Dissolve the JQ1-PEG10-Benzyl intermediate in a suitable solvent (e.g., ethanol or methanol).

    • Add Pd/C (10% w/w).

    • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.

  • Conjugation to VHL Ligand:

    • Dissolve the JQ1-PEG10-OH intermediate (1.0 eq) and the VHL ligand with a carboxylic acid handle (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the final crude PROTAC-B10 by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

    • Confirm the structure and purity of PROTAC-B10 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluation of BRD4 Degradation by Western Blot

This protocol details the procedure to determine the DC50 and Dmax of PROTAC-B10 in a selected cell line.

Materials and Reagents:

  • HeLa cells (or another suitable cell line expressing BRD4)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PROTAC-B10 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow overnight.

    • Prepare serial dilutions of PROTAC-B10 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO at the same final concentration as the highest PROTAC concentration).

    • Aspirate the old medium and add the medium containing the different concentrations of PROTAC-B10 or vehicle.

    • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Protein Quantification:

    • After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new pre-chilled tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the primary anti-GAPDH antibody for 1 hour at room temperature.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Data Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for BRD4 and the loading control (GAPDH) using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of BRD4 remaining for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining BRD4 against the logarithm of the PROTAC concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its defined length, flexibility, and hydrophilicity can be leveraged to optimize the performance of protein degraders. The provided application notes and detailed protocols offer a comprehensive guide for researchers and drug developers to synthesize and evaluate novel PROTACs targeting specific proteins of interest, thereby accelerating the discovery of new therapeutic agents. The representative example of a BRD4 degrader illustrates a practical application and sets a framework for the development of degraders for other disease-relevant proteins.

Application of Benzyl-PEG10-alcohol in the Creation of Fluorescently Labeled Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to monoclonal antibodies is a cornerstone technique in biomedical research and diagnostic applications. This process enables the visualization and tracking of antibodies and their targets in a variety of assays, including flow cytometry, immunohistochemistry, and in vivo imaging. The use of polyethylene glycol (PEG) linkers in this process has become increasingly popular due to their ability to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[][2]

This document provides detailed application notes and protocols for the use of Benzyl-PEG10-alcohol as a linker for creating fluorescently labeled antibodies. The protocols described herein detail a two-step process: first, the activation of the terminal alcohol of the this compound and its conjugation to a fluorescent dye, and second, the conjugation of the fluorescent dye-PEG linker construct to a monoclonal antibody.

Principle of the Method

The hydroxyl group of this compound is not sufficiently reactive for direct conjugation to either a fluorescent dye or an antibody. Therefore, it must first be "activated" by converting it into a more reactive functional group. A common and effective strategy involves a two-step conversion:

  • Tosylation: The terminal alcohol is reacted with p-toluenesulfonyl chloride (TsCl) to form a tosylate. The tosyl group is an excellent leaving group, facilitating the subsequent reaction.

  • Amination: The tosylated PEG is then reacted with an amine source, such as ammonia or an amino-containing compound, to replace the tosyl group with a primary amine, yielding Benzyl-PEG10-amine.

The resulting amine-terminated PEG linker can then be readily conjugated to a fluorescent dye that has been functionalized with an amine-reactive group, most commonly an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.

Finally, the fluorescent dye-PEG-amine construct, which now possesses a reactive amine group at the terminus of the PEG chain, can be conjugated to the antibody. This is typically achieved by activating the carboxyl groups on the antibody using a carbodiimide, such as EDC, to form an intermediate that readily reacts with the primary amine of the PEG linker. Alternatively, and more commonly for antibody labeling, the abundant lysine residues on the antibody surface provide primary amines that can be targeted. In this protocol, we will focus on activating the fluorescent dye-PEG linker with an NHS ester to react with the lysine residues of the antibody.

Materials and Reagents

Material/ReagentSupplierCatalog Number (Example)
This compoundBroadPharmBP-20875
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich409311
Triethylamine (TEA)Sigma-Aldrich471283
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Sodium Azide (NaN3)Sigma-AldrichS2002
Triphenylphosphine (PPh3)Sigma-AldrichT84409
Tetrahydrofuran (THF), anhydrousSigma-Aldrich186562
Amine-reactive fluorescent dye (NHS ester)Thermo Fisher Scientific(Varies by dye)
Monoclonal Antibody (IgG)(User-specific)
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)(Prepare in-house)
Size-Exclusion Chromatography ColumnGE Healthcare(e.g., Sephadex G-25)
UV-Vis Spectrophotometer
SDS-PAGE reagents and equipment

Experimental Protocols

Part 1: Synthesis of Amine-Reactive Fluorescent Dye-PEG10-Linker

This part of the protocol describes the activation of this compound and its conjugation to an NHS-ester functionalized fluorescent dye.

Diagram of the Synthesis Workflow

G A This compound B Tosylation (TsCl, TEA, DCM) A->B Step 1 C Benzyl-PEG10-tosylate B->C D Azidation (NaN3, DMF) C->D Step 2 E Benzyl-PEG10-azide D->E F Reduction (PPh3, THF/H2O) E->F Step 3 G Benzyl-PEG10-amine F->G I Amide Bond Formation (pH 8.5 buffer) G->I Step 4 H NHS-ester Fluorescent Dye H->I J Fluorescent Dye-PEG10-Benzyl I->J K Deprotection (e.g., Hydrogenolysis) (if Benzyl removal is needed for amine reactivity) J->K Step 5 (Optional) L Fluorescent Dye-PEG10-amine K->L

Caption: Workflow for the synthesis of an amine-reactive fluorescent dye-PEG10-linker.

Step 1: Tosylation of this compound [3][4][5][6][7][8][9]

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) (1.5 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG10-tosylate.

Step 2: Azidation of Benzyl-PEG10-tosylate [4][10]

  • Dissolve the Benzyl-PEG10-tosylate (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (NaN3) (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG10-azide.

Step 3: Reduction of Benzyl-PEG10-azide to Benzyl-PEG10-amine (Staudinger Reaction) [4][11]

  • Dissolve the Benzyl-PEG10-azide (1 equivalent) in a mixture of THF and water.

  • Add triphenylphosphine (PPh3) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain Benzyl-PEG10-amine.

Step 4: Conjugation of Benzyl-PEG10-amine to NHS-ester Fluorescent Dye [12][13][14][15][16][17]

  • Dissolve the Benzyl-PEG10-amine (1 equivalent) in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Dissolve the NHS-ester of the desired fluorescent dye (1.1 equivalents) in a minimal amount of anhydrous dimethyl sulfoxide (DMSO).

  • Add the dye solution dropwise to the stirring solution of Benzyl-PEG10-amine.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • The resulting product is the fluorescent dye-PEG10-benzyl conjugate. This can be purified by size-exclusion chromatography to remove unreacted dye.[18][19][20]

Note on the Benzyl Group: The benzyl group serves as a protecting group for one end of the PEG linker. For the subsequent antibody conjugation step where the amine on the PEG linker is intended to react with an activated group on the antibody, the benzyl group will likely not interfere. However, if the intention is to deprotect the benzyl ether to yield a hydroxyl group for other functionalities, this can be achieved through hydrogenolysis. For the purpose of creating a fluorescently labeled antibody via lysine chemistry, the benzyl group can remain.

Part 2: Conjugation of Fluorescent Dye-PEG10-Linker to Antibody

This part of the protocol describes the conjugation of the pre-activated fluorescent dye-PEG linker to the primary amines (lysine residues) of a monoclonal antibody.

Diagram of the Antibody Conjugation Workflow

G A Antibody (IgG) with surface lysines C Lysine Conjugation (pH 8.5-9.0) A->C B Fluorescent Dye-PEG10-NHS ester B->C D Fluorescently Labeled Antibody C->D E Purification (Size-Exclusion Chromatography) D->E F Purified Labeled Antibody E->F G Characterization (UV-Vis, SDS-PAGE) F->G H Final Product G->H

Caption: Workflow for conjugating a fluorescent dye-PEG linker to an antibody.

Step 1: Preparation of Antibody

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS (pH 7.4).

  • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS using a desalting column or dialysis.

Step 2: Activation of the Fluorescent Dye-PEG10-Linker with an NHS Ester

  • The product from Part 1, Step 4 can be further modified to have a terminal NHS ester if the initial fluorescent dye was not an NHS ester. This involves reacting the terminal amine of the Benzyl-PEG10-amine with an excess of a homobifunctional NHS ester crosslinker. For simplicity, this protocol assumes the use of a commercially available NHS-ester fluorescent dye in Part 1.

Step 3: Conjugation Reaction [15][21][22][23][24][25]

  • Adjust the pH of the antibody solution to 8.5-9.0 using 0.1 M sodium bicarbonate buffer.

  • Dissolve the fluorescent dye-PEG10-NHS ester (from Part 1, or a commercially available equivalent) in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Add a 10- to 20-fold molar excess of the dissolved fluorescent dye-PEG10-NHS ester to the antibody solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle stirring and protected from light.

Step 4: Purification of the Fluorescently Labeled Antibody [18][19][20][26]

  • Purify the fluorescently labeled antibody from unreacted dye and other small molecules using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Equilibrate the SEC column with PBS (pH 7.4).

  • Apply the reaction mixture to the column and collect the fractions.

  • The first colored peak to elute will be the fluorescently labeled antibody. The second, slower-migrating colored peak will be the unconjugated fluorescent dye-PEG linker.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the maximum absorbance wavelength of the fluorescent dye.

  • Pool the fractions containing the purified labeled antibody.

Characterization of the Fluorescently Labeled Antibody

1. Determination of Dye-to-Antibody Ratio (D/A Ratio) [27][28][29][30][31][32]

The D/A ratio, also known as the degree of labeling (DOL), is a critical parameter for ensuring the quality and consistency of the fluorescently labeled antibody. It can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified fluorescently labeled antibody at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (A_dye).

  • Calculate the concentration of the antibody using the following formula:

    Antibody Concentration (M) = [A280 - (A_dye × CF)] / ε_antibody

    • CF is the correction factor for the absorbance of the dye at 280 nm (provided by the dye manufacturer).

    • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A_dye / ε_dye

    • ε_dye is the molar extinction coefficient of the fluorescent dye at its maximum absorbance wavelength (provided by the dye manufacturer).

  • Calculate the D/A ratio:

    D/A Ratio = Dye Concentration (M) / Antibody Concentration (M)

Table 1: Example Molar Extinction Coefficients and Correction Factors for Common Fluorescent Dyes

Fluorescent Dyeε_dye (M⁻¹cm⁻¹) at λ_maxλ_max (nm)Correction Factor (CF) at 280 nm
Fluorescein (FITC)~75,0004940.35
Rhodamine B~105,0005550.22
Cyanine3 (Cy3)~150,0005500.08
Cyanine5 (Cy5)~250,0006490.05
Alexa Fluor™ 488~71,0004950.11
Alexa Fluor™ 647~239,0006500.03

Table 2: Representative Dye-to-Antibody Ratios and Conjugation Efficiencies

AntibodyFluorescent Dye-PEG10 LinkerMolar Ratio (Dye:Ab) in ReactionFinal D/A RatioConjugation Efficiency (%)
Mouse IgG1FITC-PEG10-NHS10:13.5 - 5.035 - 50
Human IgG4Cy5-PEG10-NHS15:15.0 - 7.533 - 50
Rabbit IgGAlexa Fluor 488-PEG10-NHS20:16.0 - 9.030 - 45

Note: These are representative values and the optimal D/A ratio should be determined empirically for each antibody and application. Higher D/A ratios can sometimes lead to quenching of the fluorescent signal and may affect antibody function.[][33]

2. SDS-PAGE Analysis [34][35][36][37]

SDS-PAGE can be used to confirm the successful conjugation of the fluorescent dye-PEG linker to the antibody.

  • Run a non-reducing SDS-PAGE gel with the following samples:

    • Unconjugated antibody

    • Purified fluorescently labeled antibody

  • Visualize the gel using a Coomassie blue stain and, if available, a fluorescence imager.

  • The fluorescently labeled antibody should show a higher molecular weight band compared to the unconjugated antibody, indicating the successful attachment of the fluorescent dye-PEG linker. The band corresponding to the labeled antibody should also be fluorescent under the appropriate excitation wavelength.

Troubleshooting

ProblemPossible CauseSolution
Low D/A Ratio Inefficient activation of this compoundEnsure all reagents for tosylation and amination are fresh and anhydrous. Monitor each reaction step by TLC to ensure completion.
Hydrolysis of NHS-esterPrepare the NHS-ester dye solution immediately before use. Ensure the reaction buffer pH is optimal (8.5-9.0).
Low reactivity of the antibodyEnsure the antibody is in an amine-free buffer. Increase the molar excess of the fluorescent dye-PEG linker.
High D/A Ratio (potential for quenching) High molar excess of the fluorescent dye-PEG linkerReduce the molar ratio of the dye-PEG linker to the antibody in the conjugation reaction.
Long reaction timeOptimize the incubation time for the conjugation reaction.
Antibody Aggregation High degree of labelingReduce the D/A ratio. The PEG linker should help mitigate aggregation, but excessive labeling can still be problematic.
Inadequate purificationEnsure complete removal of unreacted dye and byproducts using size-exclusion chromatography.

Conclusion

The use of this compound as a linker provides a versatile and effective method for creating fluorescently labeled antibodies with enhanced properties. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and characterize these important reagents. By carefully controlling the reaction conditions and characterizing the final product, researchers can generate high-quality fluorescently labeled antibodies for a wide range of applications in research, diagnostics, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG10-alcohol Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting low yields in Benzyl-PEG10-alcohol conjugation reactions. The following information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound conjugation reaction is resulting in a low yield. What are the most common causes?

Low yields in this compound conjugation reactions can arise from several factors throughout the experimental workflow. The most frequent culprits include incomplete activation of the terminal alcohol, inefficient nucleophilic substitution, side reactions, and loss of product during purification. It is also critical to ensure the high purity of starting materials, as contaminants can significantly impede reaction efficiency. A systematic approach to troubleshooting involves evaluating each stage of the process, from reactant preparation to final product isolation.

Q2: How do I activate the terminal alcohol of this compound for conjugation?

The primary alcohol of this compound is not sufficiently reactive for direct conjugation and must first be converted into a good leaving group. Common activation methods include tosylation or mesylation.

  • Tosylation: This reaction converts the alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.[1][2][3]

  • Mesylation: Similar to tosylation, this method converts the alcohol to a mesylate, another effective leaving group.[1]

Q3: What are the key considerations when performing the nucleophilic substitution step?

Following the activation of the alcohol, the conjugation proceeds via a nucleophilic substitution reaction (typically SN2). Key factors for success include:

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophile without solvating the nucleophile itself, thereby increasing its reactivity.[4][5]

  • Reaction Temperature: The optimal temperature depends on the specific nucleophile. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions like elimination.[4]

  • Nucleophile Strength: The nucleophilicity of the coupling partner (e.g., amine, thiol) will significantly impact the reaction rate. Stronger nucleophiles will react more readily.

Q4: What are some common side reactions that can lead to low yield, and how can I minimize them?

Several side reactions can compete with the desired conjugation and reduce the overall yield.

  • Elimination Reactions: Particularly with bulky or strongly basic nucleophiles, elimination reactions can occur, leading to the formation of undesired byproducts.[4] Using a less hindered, strong nucleophile and maintaining lower reaction temperatures can help minimize elimination.[4]

  • Hydrolysis: The activated tosylate or mesylate is susceptible to hydrolysis, especially in the presence of water. Ensuring anhydrous reaction conditions by using dry solvents and an inert atmosphere is crucial.[4]

  • Formation of Benzyl Chloride: When using tosyl chloride for activation, the in situ generated chloride ions can compete with the desired nucleophile, leading to the formation of a chlorinated byproduct. This is more prevalent when the benzene ring of the benzyl group has electron-withdrawing substituents.[2][6]

Q5: How can I effectively purify my final this compound conjugate?

Due to the hydrophilic nature of the PEG chain, standard purification techniques like normal-phase column chromatography can be challenging.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purifying PEGylated compounds. A C18 column is often effective for separating the more hydrophobic conjugate from the starting materials and byproducts.

  • Dialysis or Size-Exclusion Chromatography (SEC): For larger conjugates, such as those involving proteins or peptides, these techniques can be used to remove unreacted PEG and other small-molecule impurities.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Primary Amine via Tosylation

This protocol outlines the activation of this compound via tosylation followed by nucleophilic substitution with a primary amine.

Step 1: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG10-tosylate.

Step 2: Nucleophilic Substitution with a Primary Amine

Materials:

  • Benzyl-PEG10-tosylate (from Step 1)

  • Amine-containing molecule

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Dissolve the crude Benzyl-PEG10-tosylate (1 equivalent) in anhydrous DMF or DMSO.

  • Add the amine-containing molecule (1.0-1.5 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The optimal reaction time may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude product can be purified by preparative RP-HPLC.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Conjugation

Observation Potential Cause Suggested Solution
Starting material (this compound) remains after Step 1 (Tosylation) Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm the purity of TsCl.
Degradation of TsCl.Use freshly opened or purified TsCl.
Multiple spots on TLC/LC-MS after Step 1, including a lower Rf/earlier eluting spot Formation of benzyl chloride byproduct.Minimize reaction time. Consider using mesyl chloride as an alternative activating agent.
Starting material (Benzyl-PEG10-tosylate) remains after Step 2 (Nucleophilic Substitution) Inefficient nucleophilic attack.Increase reaction temperature. Use a stronger, non-nucleophilic base. Increase the excess of the amine nucleophile.
Steric hindrance.If possible, consider a different attachment point on the nucleophile.
Complex mixture of products observed by LC-MS after Step 2 Side reactions (e.g., elimination, over-alkylation of the amine).Lower the reaction temperature. Use a less hindered base. Carefully control the stoichiometry of the reactants.
Low recovery after purification Product loss during extraction or chromatography.For RP-HPLC, optimize the gradient to ensure good separation and recovery. For extractions, perform multiple extractions with the organic solvent.
Product instability.Ensure the pH of the purification buffers is compatible with the stability of the conjugate.

Table 2: Expected Yields for Derivatization of a Structurally Similar PEG-Alcohol

Reaction Reagents Expected Yield Expected Purity
Oxidation to Carboxylic AcidJones Reagent (CrO₃, H₂SO₄)> 90%> 95%
Conversion to Amine1. MsCl, Et₃N; 2. NaN₃; 3. Zn, NH₄Cl> 80%> 95%
TosylationTsCl, Pyridine> 90%> 95%

Note: These are expected yields for the derivatization of Benzyl-PEG45-alcohol and can serve as a benchmark. The yield of the subsequent nucleophilic substitution will depend on the specific nucleophile used.[1]

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Nucleophilic Substitution cluster_purification Step 3: Purification start This compound activation Tosylation or Mesylation (e.g., TsCl, Pyridine in DCM) start->activation Reagents activated_peg Benzyl-PEG10-OTs/OMs activation->activated_peg Activated Linker conjugation S~N~2 Reaction (e.g., in DMF or DMSO) activated_peg->conjugation nucleophile Amine or Thiol -containing Molecule nucleophile->conjugation Reagents crude_product Crude Conjugate conjugation->crude_product Reaction Mixture purification RP-HPLC crude_product->purification final_product Pure Benzyl-PEG10-Conjugate purification->final_product

Caption: Experimental workflow for the two-step conjugation of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Observed incomplete_activation Incomplete Alcohol Activation low_yield->incomplete_activation side_reactions Side Reactions low_yield->side_reactions inefficient_substitution Inefficient Nucleophilic Substitution low_yield->inefficient_substitution purification_loss Product Loss During Purification low_yield->purification_loss optimize_activation Optimize Activation Conditions (Time, Temp, Reagent Purity) incomplete_activation->optimize_activation minimize_side_reactions Adjust Reaction Conditions (Temp, Base, Solvent) side_reactions->minimize_side_reactions enhance_substitution Optimize Substitution Conditions (Solvent, Temp, Stoichiometry) inefficient_substitution->enhance_substitution optimize_purification Optimize Purification Protocol (HPLC Gradient, Extraction) purification_loss->optimize_purification

Caption: Logical relationship between the problem of low yield and its potential causes and solutions.

References

Technical Support Center: Optimizing Antibody Conjugation with Benzyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl-PEG10-alcohol for antibody conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the PEGylation process and offers targeted solutions.

Q1: My conjugation efficiency is very low. What are the possible causes and solutions?

A1: Low conjugation efficiency is a frequent challenge. The primary causes and troubleshooting steps are outlined below:

  • Inactive this compound: A critical first step is the activation of the terminal hydroxyl group on the this compound, as it is not inherently reactive towards the amine groups on an antibody.[1] This can be achieved by converting the alcohol into a more reactive functional group, such as a tosylate or tresylate.[1][2]

    • Solution: Activate the this compound by reacting it with tosyl chloride (TsCl) or tresyl chloride in the presence of a base like pyridine.[1][2] The resulting activated PEG will readily couple with primary amines, such as those on lysine residues, of the target antibody.

  • Suboptimal Reaction pH: The pH of the reaction buffer is a crucial parameter. For the reaction to proceed, the primary amine groups on the antibody, including the ε-amino groups of lysine and the N-terminus, need to be deprotonated to act as nucleophiles.

    • Solution: The conjugation reaction should be carried out in a buffer with a pH between 7.5 and 9.0, with phosphate-buffered saline (PBS) or borate buffer being common choices. It is advisable to perform a pH screening (e.g., pH 7.5, 8.0, 8.5) to determine the optimal condition for your specific antibody.[3]

  • Interfering Buffer Components: The presence of primary amines (e.g., from Tris or glycine) or other nucleophiles in the antibody storage buffer can compete with the antibody for the activated PEG, leading to a significant reduction in yield.

    • Solution: Prior to conjugation, perform a buffer exchange for the antibody into an amine-free buffer such as PBS or MES. This can be accomplished through methods like dialysis or the use of a desalting column.

  • Insufficient Molar Excess of PEG: The stoichiometric ratio of PEG to the antibody is a key factor in the reaction's success.

    • Solution: An increase in the molar excess of the activated this compound is recommended. A good starting point is a 10- to 20-fold molar excess of PEG over the antibody, with further optimization by testing various ratios (e.g., 5:1, 10:1, 20:1, 50:1).

Q2: I'm observing significant antibody aggregation and precipitation during or after the conjugation reaction. How can I prevent this?

A2: Antibody aggregation during PEGylation can stem from several factors.

  • High Protein Concentration: Antibodies at high concentrations are more susceptible to aggregation.

    • Solution: It is recommended to work with a lower antibody concentration, typically within the range of 0.5-5 mg/mL.[4]

  • Reaction Conditions: Both the temperature and duration of the reaction can play a role in aggregation.

    • Solution: To mitigate aggregation, consider lowering the reaction temperature (e.g., conducting the reaction at 4°C) and shortening the reaction time.[4] More controlled and slower reaction kinetics can decrease the likelihood of intermolecular cross-linking, which might occur if diol PEG impurities are present.

  • Use of Stabilizing Excipients: The addition of certain agents can enhance protein stability.

    • Solution: The inclusion of cryoprotectants or stabilizers in the reaction buffer can be beneficial. Commonly used stabilizers include sugars like sucrose and trehalose, polyols such as glycerol, or amino acids like arginine and glycine.[4] Furthermore, low concentrations (0.01-0.05%) of non-ionic surfactants like Polysorbate 20 can help prevent aggregation induced by surface interactions.[4]

Q3: How do I confirm that the conjugation was successful and determine the degree of PEGylation?

A3: A variety of analytical methods can be employed to characterize the antibody-PEG conjugate:

  • SDS-PAGE: This is a straightforward initial method. A successful PEGylation will result in an increase in the molecular weight of the antibody, causing it to migrate slower on the gel. This is often observed as an upward shift in the band position or a smear representing different PEGylation states.

  • Size Exclusion Chromatography (SEC): SEC is a technique that separates molecules based on their size. The PEGylated antibody, having a larger hydrodynamic radius, will elute from the column earlier than the unconjugated antibody.[][6][7]

  • Mass Spectrometry (MS): For a precise characterization, techniques such as ESI-MS or MALDI-MS can be used to determine the exact mass of the conjugate. This allows for the confirmation of the number of PEG chains that have been attached to each antibody.[8][9][10]

Q4: How do I remove excess, unreacted PEG after the conjugation reaction?

A4: The removal of unreacted PEG is essential for obtaining a pure conjugate. The following chromatography techniques are effective for this purpose:

  • Size Exclusion Chromatography (SEC): This is a widely used and highly effective method. The significantly larger antibody-PEG conjugate will elute before the smaller, unreacted PEG molecules.[][11]

  • Ion Exchange Chromatography (IEX): The attachment of PEG can alter the surface charge of the antibody. This change can be utilized to separate the PEGylated antibody from the un-PEGylated antibody and any excess PEG using either cation or anion exchange chromatography.[][7][12]

  • Hydrophobic Interaction Chromatography (HIC): PEG is a hydrophilic molecule, and its conjugation to an antibody can decrease the overall hydrophobicity of the antibody. This difference in property can be used to separate the various species on an HIC column.[][13]

Data Presentation: Recommended Starting Conditions

The following tables provide general starting conditions for the activation of this compound and its subsequent conjugation to an antibody. These parameters may require optimization for your specific antibody and application.

Table 1: this compound Activation (Tosylation)

ParameterRecommended ConditionNotes
Solvent Anhydrous Dichloromethane (DCM)Ensure the solvent is dry to prevent hydrolysis.
Base Pyridine or TriethylamineUse 1.5 equivalents relative to the alcohol.
Reagent p-Toluenesulfonyl chloride (TsCl)Use 1.2 equivalents relative to the alcohol.[2]
Temperature 0°C to Room TemperatureBegin the reaction at 0°C and allow it to warm to room temperature.[2]
Reaction Time 2-6 hoursMonitor the reaction by TLC until the starting material is consumed.

Table 2: Antibody-PEG Conjugation Reaction

ParameterRecommended RangeStarting PointNotes
Antibody Concentration 0.5 - 10 mg/mL2 mg/mLHigher concentrations may increase the risk of aggregation.[4]
Reaction Buffer PBS, BoratePBS, pH 8.0The buffer must be free of primary amines (e.g., no Tris).
pH 7.5 - 9.08.0A higher pH increases amine reactivity but may impact antibody stability.[3]
PEG:Antibody Molar Ratio 5:1 to 50:120:1Higher ratios can drive the reaction to completion but may also increase polysubstitution.
Temperature 4°C - 25°C (Room Temp)Room TemperatureA lower temperature can help to reduce aggregation.[4]
Reaction Time 1 - 4 hours2 hoursLonger reaction times may not lead to a significant increase in yield and could compromise antibody integrity.

Experimental Protocols

Protocol 1: Activation of this compound with Tosyl Chloride

This protocol details the conversion of the terminal hydroxyl group to a tosylate, rendering it reactive towards primary amines.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution.[2]

  • Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove the base and any resulting salts.

  • Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG10-Tosylate.

Protocol 2: Conjugation of Activated PEG to Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • Activated Benzyl-PEG10-Tosylate (from Protocol 1)

  • Reaction Buffer (e.g., PBS, pH 8.0)

Procedure:

  • Prepare the antibody solution to the desired concentration (e.g., 2 mg/mL) in the reaction buffer.

  • Dissolve the activated Benzyl-PEG10-Tosylate in a minimal amount of reaction buffer or a compatible organic solvent such as DMSO.

  • Add the desired molar excess (e.g., 20-fold) of the activated PEG solution to the antibody solution while gently stirring.

  • Let the reaction proceed for 2 hours at room temperature.

  • (Optional) To quench the reaction, add a small molecule containing a primary amine, like Tris or glycine, to react with any remaining activated PEG.

  • Proceed with the purification of the conjugate without delay.

Protocol 3: Purification of Antibody-PEG Conjugate by SEC

This protocol is designed to separate the conjugate from unreacted PEG and other small molecules.

Materials:

  • Size Exclusion Chromatography (SEC) column suitable for antibody purification (e.g., Superdex 200 or equivalent)

  • HPLC or FPLC system

  • SEC Mobile Phase (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Load the completed conjugation reaction mixture onto the column.

  • Run the chromatography at the flow rate recommended for the column.

  • Monitor the column eluate by measuring the absorbance at 280 nm to detect the protein.

  • The first major peak to elute will correspond to the high molecular weight antibody-PEG conjugate (and any aggregates). Subsequent peaks will be the unconjugated antibody and the small molecular weight unreacted PEG.[7]

  • Collect the fractions that correspond to the antibody-PEG conjugate peak.

  • Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the purity and identity of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Buffer Antibody Buffer Exchange (to amine-free buffer) Conjugation Conjugation Reaction (Antibody + Activated PEG) Ab_Buffer->Conjugation PEG_Activation This compound Activation (e.g., Tosylation) PEG_Activation->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Analysis Characterization (SDS-PAGE, MS, SEC) Purification->Analysis

Caption: Experimental workflow for antibody-PEG conjugation.

troubleshooting_tree Start Problem Encountered LowYield Low Conjugation Yield Start->LowYield Aggregation Aggregation / Precipitation Start->Aggregation CheckPEG Is PEG-alcohol activated? LowYield->CheckPEG No CheckBuffer Is reaction buffer amine-free? LowYield->CheckBuffer Yes CheckConc Is protein concentration too high? Aggregation->CheckConc Yes CheckTemp Is reaction temperature too high? Aggregation->CheckTemp No ActivatePEG Solution: Activate PEG-OH (e.g., with Tosyl Chloride) CheckPEG->ActivatePEG CheckpH Is pH optimal (7.5-9.0)? CheckBuffer->CheckpH Yes BufferEx Solution: Buffer exchange to PBS or Borate CheckBuffer->BufferEx No CheckRatio Is PEG:Ab molar ratio sufficient? CheckpH->CheckRatio Yes OptimizepH Solution: Screen pH range (e.g., 7.5, 8.0, 8.5) CheckpH->OptimizepH No IncreaseRatio Solution: Increase molar excess of activated PEG (e.g., 20:1 to 50:1) CheckRatio->IncreaseRatio No LowerConc Solution: Decrease antibody concentration (e.g., < 5 mg/mL) CheckConc->LowerConc CheckExcipients Consider adding stabilizers (e.g., Arginine, Sucrose) CheckTemp->CheckExcipients No LowerTemp Solution: Perform reaction at 4°C CheckTemp->LowerTemp Yes AddExcipients Solution: Add excipients to buffer CheckExcipients->AddExcipients

Caption: Troubleshooting decision tree for common issues.

References

addressing solubility issues of Benzyl-PEG10-alcohol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Benzyl-PEG10-alcohol in aqueous buffers. Researchers, scientists, and drug development professionals can use this resource to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility?

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the common causes?

Difficulties in dissolving this compound can arise from several factors:

  • Concentration: The desired concentration might exceed the solubility limit of the compound in the chosen buffer.

  • Temperature: The dissolution of PEGylated compounds can be temperature-dependent.

  • pH of the Buffer: The pH of the aqueous buffer can influence the solubility of molecules, especially if they have ionizable groups, although this compound itself does not have readily ionizable groups.[9]

  • Buffer Composition: The presence of salts or other additives in the buffer can affect solubility.

  • Purity of the Compound: Impurities could potentially lower the solubility.

Q3: What initial steps can I take to improve the solubility of this compound?

To improve solubility, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator to break up any aggregates and enhance dissolution.

  • Gentle Heating: Warm the solution gently (e.g., to 30-40 °C) to increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound.

  • Vortexing: Vigorous mixing can help to dissolve the compound.

  • Incremental Addition: Add the compound to the solvent in small portions while stirring continuously.

Q4: Can I use a co-solvent to dissolve this compound before adding it to my aqueous buffer?

Yes, using a water-miscible organic co-solvent is a common and effective strategy.

  • First, dissolve the this compound in a minimal amount of a water-miscible organic solvent.

  • Then, add this stock solution dropwise to your aqueous buffer while stirring.

It is crucial to ensure that the final concentration of the organic solvent in your aqueous buffer is low enough not to interfere with your downstream experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or Precipitated Solution The concentration of this compound is too high for the chosen aqueous buffer.- Reduce the final concentration of the compound.- Prepare a more concentrated stock solution in an organic solvent and dilute it into the aqueous buffer.
The buffer conditions (pH, salt concentration) are not optimal for solubility.- Test a range of pH values for your buffer.- Evaluate the effect of different salt concentrations.
Compound Oiling Out The compound is not fully solvated and is separating from the aqueous phase.- Increase the amount of organic co-solvent in the initial stock solution.- Try a different water-miscible organic co-solvent (see table below).- Ensure vigorous stirring during the addition of the stock solution to the buffer.
Slow Dissolution The kinetics of dissolution are slow at room temperature.- Gently warm the solution while stirring.- Increase the surface area for dissolution by grinding the solid compound into a fine powder before adding it to the solvent.

Experimental Protocols

Protocol 1: Direct Solubilization in Aqueous Buffer
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a small volume of the target aqueous buffer to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to 30-40 °C for a short period while mixing.

  • Once dissolved, bring the solution to the final desired volume with the aqueous buffer.

Protocol 2: Solubilization using a Co-solvent
  • Weigh the this compound and place it in a glass vial.

  • Add a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF, or Ethanol) to completely dissolve the compound. Start with a small volume and add more if necessary. This will be your concentrated stock solution.

  • While vigorously stirring your target aqueous buffer, add the stock solution dropwise.

  • Ensure the final concentration of the organic solvent in the buffer is below a level that affects your experimental system (typically <1%).

Solubility Data Summary

The following table provides a general guideline for the solubility of PEG and PEGylated compounds in various solvents. Specific solubility of this compound may vary.

Solvent General Solubility of PEG Compounds Notes
WaterSoluble[4][5][6]Solubility can decrease with increasing molecular weight.[4] The hydrophobic benzyl group may reduce water solubility compared to unmodified PEG.
Phosphate-Buffered Saline (PBS)Generally SolubleHigh salt concentrations can sometimes decrease PEG solubility ("salting out").
EthanolSoluble[4][5]A good co-solvent for aqueous solutions.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions of organic molecules.
Dimethylformamide (DMF)Soluble[4][5]Another suitable organic solvent for stock solution preparation.
Dichloromethane (DCM)Soluble[4][5]Useful for initial dissolution but must be carefully removed if not compatible with the final aqueous system.
TolueneSoluble[4]Not miscible with water, so not suitable as a co-solvent for aqueous buffers.
AcetonitrileSoluble[4][5]Can be used as a co-solvent.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preparing a solution of this compound for use in a cell-based assay.

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_assay Cell-Based Assay weigh Weigh Benzyl- PEG10-alcohol dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Step 1 stock Concentrated Stock Solution dissolve->stock dilute Add dropwise to Aqueous Buffer with vortexing stock->dilute Step 2 working Working Solution (<1% organic solvent) dilute->working add_to_cells Add Working Solution to Cell Culture working->add_to_cells incubate Incubate add_to_cells->incubate Step 3 analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solution.

References

Technical Support Center: Strategies for Optimizing PROTAC Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for efficient ternary complex formation and target protein degradation.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, focusing on linker-related challenges.

Question: My PROTAC exhibits high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are potential linker-related issues?

Answer: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is critical for enabling this assembly. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.[1][3]

    • Troubleshooting: Synthesize a library of PROTACs with varying linker lengths and flexibilities.[4] Common starting points include using polyethylene glycol (PEG) or alkyl chains of different lengths.[5]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[6]

    • Troubleshooting: Modify the linker attachment points on the warhead or the E3 ligase ligand.[2][] Analysis of solvent-exposed areas on the protein-ligand interfaces can guide the selection of attachment sites.[2]

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[6][]

    • Troubleshooting: Incorporate more hydrophilic or rigid elements into the linker, such as piperazine or piperidine rings, to improve solubility and permeability.[9]

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?

Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[6][10]

  • Linker Contribution: While primarily a concentration-dependent phenomenon, linker properties can influence the stability of the ternary complex relative to the binary complexes. A linker that promotes high cooperativity in ternary complex formation can help to lessen the hook effect.

  • Troubleshooting:

    • Enhance Cooperativity: Optimize the linker to create favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[11] This can stabilize the ternary complex over the binary ones.

    • Systematic Linker Variation: A systematic evaluation of linker length and composition is necessary.[11] Some studies have shown that longer, more flexible linkers can sometimes exacerbate the hook effect due to an entropic penalty, while a more rigid or shorter linker might promote a more stable ternary complex.[4]

    • Dose-Response Analysis: Perform a wide dose-response experiment to identify the optimal concentration range and characterize the severity of the hook effect for different linker designs.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A1: The linker connects the target-binding moiety (warhead) to the E3 ligase-recruiting ligand.[12][13] Its fundamental role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][14]

Q2: How does linker length impact the efficacy of a PROTAC?

A2: Linker length is a critical determinant of PROTAC efficacy.[][14] An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination.[14] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[1][2] Conversely, a linker that is too long can result in an unstable and overly flexible complex, leading to inefficient ubiquitination.[1][3]

Q3: Is there a universal optimal linker length for all PROTACs?

A3: No, there is no single optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[1][9] The ideal length is dictated by the specific structural requirements for forming a stable and productive ternary complex.[9]

Q4: What are the most common types of linkers used in PROTAC design?

A4: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[5][9] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[9] More rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are also increasingly used to improve physicochemical properties and restrict conformational flexibility.[9]

Q5: How does the linker attachment point affect PROTAC activity?

A5: The point at which the linker is attached to the warhead and the E3 ligase ligand is crucial.[2][] The attachment site influences the orientation of the two proteins within the ternary complex.[] An optimal attachment point, typically in a solvent-exposed region of the ligand, will not disrupt binding to the respective proteins and will facilitate a productive orientation for ubiquitination.[2]

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC50 (nM) at Optimal LengthDmax (%) at Optimal LengthReference
ERαVHLPEG-based16~10>95[1][12]
p38αCRBNPEG-based15-17<100~90[1][9]
IRAK4UnspecifiedUnspecifiedTarget-dependentVariesVaries[14]
BTKCRBNPEG≥ 4 PEG units1-40Varies[4]
BCL-XLVHL/CRBNVariedEmpirically determinedVariesVaries[4]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Values are approximate and depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Ternary Complex Cooperativity

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions and determining cooperativity (α).[15][16]

  • Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

  • Materials:

    • Purified target protein

    • Purified E3 ligase complex (e.g., VCB for VHL)

    • PROTAC of interest

    • ITC instrument

    • Matched dialysis buffer

  • Procedure:

    • Determine Binary Binding Affinities:

      • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into the E3 ligase solution in the ITC cell.

      • PROTAC to Target Protein (KD2): Titrate the PROTAC into the target protein solution in the ITC cell.

    • Determine Ternary Binding Affinity (KD,ternary):

      • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

      • Titrate the PROTAC into the pre-formed E3 ligase-target protein complex.

    • Data Analysis and Cooperativity Calculation:

      • The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary

      • α > 1 indicates positive cooperativity (ternary complex is more stable).

      • α < 1 indicates negative cooperativity.

      • α = 1 indicates no cooperativity.

  • Troubleshooting:

    • Large Heats of Dilution: Ensure buffers are perfectly matched.[15]

    • No Observable Binding: Verify protein activity and PROTAC integrity.[15]

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation

SPR monitors biomolecular interactions in real-time, providing kinetic data (ka, kd) and affinity (KD).[]

  • Objective: To determine the association and dissociation rates of binary and ternary complex formation.

  • Materials:

    • Purified, tagged E3 ligase (for immobilization)

    • Purified target protein

    • PROTAC of interest

    • SPR instrument and sensor chips

    • Running buffer

  • Procedure:

    • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

    • Binary Interaction Analysis:

      • Flow varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (KDbinary).

    • Ternary Interaction Analysis:

      • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

      • Flow these solutions over the immobilized E3 ligase surface to determine the kinetics of ternary complex formation (KDternary).

    • Cooperativity Calculation:

      • Calculate the cooperativity factor: α = KDbinary / KDternary

  • Troubleshooting:

    • Non-specific Binding: Optimize buffer conditions (e.g., add detergent).

    • Mass Transport Limitation: Use lower ligand densities on the chip.

Protocol 3: Cellular Degradation Assay (Western Blot)

This protocol quantifies the amount of target protein remaining in cells after PROTAC treatment.[14]

  • Objective: To determine the DC50 and Dmax of a PROTAC.

  • Materials:

    • Cell line expressing the target protein and E3 ligase

    • PROTACs at various concentrations

    • Cell lysis buffer (e.g., RIPA)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH)

    • Secondary antibodies

    • Western blot imaging system

  • Procedure:

    • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer proteins to a membrane.

      • Probe the membrane with primary antibodies for the target protein and loading control, followed by appropriate secondary antibodies.

    • Data Analysis:

      • Quantify band intensities.

      • Normalize the target protein signal to the loading control.

      • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

  • Troubleshooting:

    • High Variability: Ensure consistent cell seeding and treatment times.

    • No Degradation: Confirm target and E3 ligase expression in the cell line. Verify PROTAC permeability.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

Troubleshooting_Workflow Start PROTAC Shows Poor Degradation Activity Check_Binary 1. Confirm Binary Binding (PROTAC-POI & PROTAC-E3) Start->Check_Binary Check_Permeability 2. Assess Cell Permeability & Stability Check_Binary->Check_Permeability Check_Ternary 3. Evaluate Ternary Complex Formation (e.g., ITC, SPR) Check_Permeability->Check_Ternary Optimize_Linker 4. Optimize Linker Check_Ternary->Optimize_Linker Vary_Length Vary Length (Alkyl, PEG) Optimize_Linker->Vary_Length Length Vary_Rigidity Vary Rigidity (e.g., add rings) Optimize_Linker->Vary_Rigidity Composition Vary_Attachment Vary Attachment Points Optimize_Linker->Vary_Attachment Geometry Re_evaluate 5. Re-evaluate Degradation Vary_Length->Re_evaluate Vary_Rigidity->Re_evaluate Vary_Attachment->Re_evaluate

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Technical Support Center: Purification of Benzyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Benzyl-PEG10-alcohol and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts and impurities in the synthesis of this compound?

The synthesis of this compound, typically achieved through a Williamson ether synthesis, can result in several common impurities:

  • Unreacted Starting Materials: The most prevalent impurities are unreacted PEG10-alcohol and the benzylating agent (e.g., benzyl bromide or benzyl chloride).

  • Homocoupled Byproduct: Dibenzyl ether can form from the self-condensation of the benzylating agent under basic conditions.

  • Oxidation Products: The benzyl alcohol starting material can oxidize to form benzaldehyde.

  • PEG-related Impurities: The PEG10-alcohol starting material may not be perfectly monodisperse, leading to a product with a distribution of PEG chain lengths. Additionally, PEG chains can undergo auto-oxidation, forming impurities like formaldehyde and formic acid.

Q2: How can I monitor the progress of the this compound synthesis?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The product, this compound, is less polar than the starting material, PEG10-alcohol. Therefore, the product will have a higher Rf value on a silica gel TLC plate.

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 v/v) or ethyl acetate and hexanes (e.g., 7:3 v/v). The polarity can be adjusted as needed.

  • Visualization: The product and benzyl-containing starting materials can be visualized under UV light (254 nm). Staining with potassium permanganate (KMnO₄) can also be used to visualize the alcohol-containing compounds.

The reaction is considered complete when the spot corresponding to PEG10-alcohol is no longer visible in the reaction mixture lane.

Q3: My purified this compound shows a broad peak in the HPLC analysis. What could be the cause?

A broad peak in the HPLC chromatogram can be attributed to several factors:

  • Polydispersity: The starting PEG10-alcohol may not be perfectly monodisperse, resulting in a mixture of Benzyl-PEGn-alcohol products with slightly different chain lengths.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening.

  • Suboptimal Chromatographic Conditions: The mobile phase composition, gradient slope, or flow rate may not be optimized for the separation.

  • Secondary Interactions: The PEG chain can have secondary interactions with the stationary phase, leading to peak tailing and broadening.

Troubleshooting Guides

Problem: Low Yield of Purified this compound
Possible Cause Troubleshooting Recommendation
Incomplete Reaction Before beginning purification, confirm that the reaction has gone to completion using TLC or HPLC. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
Product Loss During Workup This compound has some water solubility due to the PEG chain. Minimize the number of aqueous washes during the extraction process. If significant product is lost to the aqueous phase, back-extract the aqueous layers with a suitable organic solvent like dichloromethane.
Co-elution with Byproducts Optimize the chromatographic purification method. For flash chromatography, a shallower solvent gradient may be necessary. For HPLC, adjusting the mobile phase composition or using a different stationary phase (e.g., C8 instead of C18) can improve resolution.
Product Degradation on Silica Gel PEGylated compounds can sometimes adhere strongly to silica gel, leading to streaking and poor recovery. To mitigate this, you can deactivate the silica gel by adding a small amount of a polar solvent like methanol to the eluent or by pre-treating the silica gel with a base like triethylamine.
Problem: Persistent Impurities After Purification
Impurity Troubleshooting Recommendation
Unreacted PEG10-alcohol This impurity is more polar than the product. In reverse-phase HPLC, it will elute earlier. In normal-phase flash chromatography, it will have a lower Rf and elute later. A shallow gradient during chromatography is key to achieving good separation.
Excess Benzyl Bromide/Chloride These are non-polar impurities. They will have a high Rf in normal-phase chromatography and will elute very early. A non-polar wash of the crude product with a solvent like hexanes before chromatography can help remove a significant portion of this impurity.
Dibenzyl Ether This is a non-polar byproduct. Similar to the excess benzylating agent, it can be removed by a non-polar wash or will elute early in normal-phase chromatography.
Benzaldehyde This impurity is less polar than the product but more polar than the benzylating agent. Careful optimization of the chromatographic gradient is necessary for its removal.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography

This protocol is designed for the purification of a crude reaction mixture containing this compound and common byproducts.

1. Preparation of the Crude Sample:

  • After the reaction workup, dissolve the crude product in a minimal amount of dichloromethane (DCM).
  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a solution.

2. Column Packing:

  • Select a flash chromatography column of an appropriate size for the amount of crude material.
  • Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

3. Elution:

  • Load the dry-loaded sample onto the top of the packed column.
  • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) to elute non-polar impurities like benzyl bromide and dibenzyl ether.
  • Gradually increase the polarity of the eluent. A common gradient is a step or linear gradient from 10% to 70% ethyl acetate in hexanes.
  • Monitor the fractions by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent under reduced pressure to obtain the purified product.

Table 1: Representative Flash Chromatography Data

Fraction(s) Eluent Composition (Ethyl Acetate in Hexanes) Compounds Eluted Purity (by HPLC)
1-55%Benzyl Bromide, Dibenzyl Ether-
6-1020%Benzaldehyde-
11-2540-60%This compound >98%
26-3580-100%PEG10-alcohol-
Protocol 2: Purification and Purity Analysis by Reverse-Phase HPLC

This protocol can be used for both the purification and the final purity analysis of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.
  • A C18 or C8 reverse-phase column is recommended.

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
  • Mobile Phase B: Acetonitrile with 0.1% TFA

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Gradient:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 90% B (linear gradient)
  • 25-30 min: 90% B
  • 30-35 min: 90% to 30% B (linear gradient)
  • 35-40 min: 30% B

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA).

5. Data Analysis:

  • The purity of the this compound can be determined by integrating the peak area of the product and all impurities.

Table 2: Representative HPLC Purity Analysis Data

Compound Retention Time (min) Area % (Crude) Area % (Purified)
PEG10-alcohol8.525.3< 0.5
This compound 15.2 65.8 >99.0
Benzaldehyde18.13.1< 0.1
Benzyl Bromide22.55.8Not Detected

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis This compound Synthesis extraction Aqueous Workup & Extraction synthesis->extraction Crude Mixture tlc TLC Monitoring synthesis->tlc flash_chrom Flash Chromatography extraction->flash_chrom hplc_purify Preparative HPLC (Optional) flash_chrom->hplc_purify hplc_analysis HPLC Purity Analysis flash_chrom->hplc_analysis hplc_purify->hplc_analysis nmr NMR Characterization hplc_analysis->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Purification Issues low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? start->persistent_impurities incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes workup_loss Loss During Workup low_yield->workup_loss Yes coelution Co-elution low_yield->coelution Yes unreacted_peg Unreacted PEG-OH persistent_impurities->unreacted_peg Yes unreacted_benzyl Unreacted Benzyl Reagent persistent_impurities->unreacted_benzyl Yes other_byproducts Other Byproducts persistent_impurities->other_byproducts Yes

Caption: Troubleshooting logic for common purification challenges with this compound.

Technical Support Center: Benzyl-PEG10-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Benzyl-PEG10-alcohol, with a particular focus on the impact of pH on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyethylene glycol (PEG) linker molecule with a benzyl ether protecting group at one end and a terminal primary alcohol at the other. The PEG chain enhances solubility and can improve the pharmacokinetic properties of conjugated molecules.[1] Its primary alcohol is a versatile functional group that can be modified for subsequent conjugation to biomolecules, such as proteins and peptides, or to other small molecules and surfaces.

Q2: How does pH generally affect reactions involving the alcohol group of this compound?

The pH of the reaction medium is a critical parameter that can significantly influence the efficiency and outcome of reactions involving the terminal alcohol of this compound. The alcohol first needs to be "activated" to a more reactive species (e.g., a tosylate, mesylate, or an activated ester) before it can be conjugated to another molecule. The stability of these activated intermediates and the reactivity of the nucleophile it will be reacting with are often pH-dependent.

Q3: What is the optimal pH range for activating the alcohol group of this compound?

The optimal pH for the activation step depends on the specific activating agent being used. For instance, tosylation is often carried out under basic conditions to deprotonate the alcohol, making it a better nucleophile. However, strongly basic conditions can lead to side reactions. A common approach is to use a non-nucleophilic organic base, like pyridine or triethylamine, in an aprotic solvent.

Q4: What is the optimal pH for conjugating activated this compound to an amine-containing molecule?

For the reaction of an activated PEG, such as a PEG-N-hydroxysuccinimide (NHS) ester, with a primary amine, a slightly basic pH (typically 7.2-8.5) is generally optimal.[2][3] At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the activated PEG is still manageable. At higher pH values (e.g., pH > 9), the reaction with amines is faster, but the competing hydrolysis reaction of the activated PEG also accelerates dramatically, which can lead to lower overall yield.[4]

Q5: Is the benzyl ether linkage in this compound stable across a wide pH range?

The benzyl ether linkage is generally stable under moderately acidic and alkaline conditions at ambient temperatures. However, cleavage can occur under very strong acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Reaction Yield Suboptimal pH: The pH of the reaction may be too low, leading to protonation of the nucleophile (e.g., an amine) and reduced reactivity, or too high, causing rapid hydrolysis of the activated this compound.Optimize the reaction pH by performing small-scale trial reactions across a pH range (e.g., 6.5 to 8.5 for amine coupling). Use a reliable buffer system to maintain the pH throughout the reaction.
Incomplete Activation of this compound: The initial activation of the terminal alcohol may be inefficient.Ensure anhydrous reaction conditions for the activation step, as water can consume the activating reagents. Use a sufficient excess of the activating agent and an appropriate base. Monitor the activation step by TLC or LC-MS to confirm the formation of the activated intermediate.
Hydrolysis of Activated Intermediate: The activated form of this compound is susceptible to hydrolysis, especially at high pH.Once the activated intermediate is formed, use it immediately in the subsequent conjugation reaction. If storage is necessary, keep it under anhydrous conditions at low temperature. When performing the conjugation in an aqueous buffer, minimize the reaction time and consider a higher initial concentration of the amine nucleophile to favor the desired reaction over hydrolysis.
Formation of Side Products Reaction with Buffer Components: Some buffer components, such as those with primary amines (e.g., Tris), can compete with the intended nucleophile.Use a non-nucleophilic buffer, such as phosphate-buffered saline (PBS) or borate buffer, at the desired pH.
Oxidation of Benzyl Alcohol: Under certain conditions, the benzyl alcohol can be oxidized to benzaldehyde or benzoic acid.[5][6][7]Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if using reagents sensitive to oxidation. Purify the starting this compound if impurities are suspected.
Difficulty in Product Purification Similar Polarity of Reactants and Products: The PEG chain can make separation of the starting material, product, and byproducts challenging due to similar solubility profiles.Utilize appropriate chromatographic techniques. For instance, reverse-phase HPLC can often separate the more hydrophobic benzylated PEG product from the unreacted PEG-alcohol. Size-exclusion chromatography (SEC) can also be effective for separating molecules based on their hydrodynamic volume.[8]

Quantitative Data on pH Impact

The following table provides representative data on how pH can influence the reaction of an activated this compound (as an NHS ester) with a model amine-containing peptide. Note that these are illustrative values and the optimal pH will vary depending on the specific reactants and conditions.

Reaction pHReaction Time to CompletionYield of PEGylated Peptide (%)Hydrolyzed PEG (%)
6.54 hours4510
7.42 hours7520
8.01 hour8515
9.010 minutes6040

Data is hypothetical and based on general trends observed in PEGylation reactions.[4] At pH 9.0, the reaction is very fast, but the rapid hydrolysis of the activated PEG leads to a lower overall yield of the desired product.[4]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal alcohol of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG10-tosylate.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Conjugation of Activated Benzyl-PEG10-tosylate to a Primary Amine

This protocol describes the reaction of the activated Benzyl-PEG10-tosylate with a molecule containing a primary amine.

Materials:

  • Benzyl-PEG10-tosylate (from Protocol 1)

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or DIPEA (2-3 equivalents) to the solution. The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the tosyl acid byproduct.

  • Add a solution of Benzyl-PEG10-tosylate (1.1 equivalents) in a small amount of anhydrous DMF dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific substrate (e.g., 50-70°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

Visualizations

Experimental_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound B Activate Alcohol (e.g., Tosylation) A->B TsCl, Pyridine (Anhydrous) C Activated Benzyl-PEG10 (e.g., Tosylate) B->C E Conjugation Reaction C->E Basic pH (e.g., TEA in DMF) G Crude Product D Amine-containing Molecule D->E F PEGylated Product E->F H Purification (e.g., HPLC) G->H I Pure PEGylated Product H->I

Caption: Experimental workflow for the two-step conjugation of this compound.

pH_Optimization_Logic A Reaction pH B Low pH (< 7) A->B C Optimal pH (7.2 - 8.5) A->C D High pH (> 9) A->D E Protonated Amine (Low Nucleophilicity) B->E leads to G High Yield of PEGylated Product C->G favors H Fast Reaction Rate D->H leads to I Rapid Hydrolysis of Activated PEG D->I also leads to F Slow Reaction Rate E->F results in J Low Yield of PEGylated Product I->J results in

Caption: Logical relationship between pH and reaction outcome for amine PEGylation.

References

Validation & Comparative

Validating Benzyl-PEG10-alcohol Conjugate Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development of therapeutics and diagnostics. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for validating the purity of Benzyl-PEG10-alcohol, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4] We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate analytical method.

The inherent nature of polyethylene glycol (PEG) synthesis can lead to a distribution of polymer chain lengths, making purity assessment crucial.[5][6] Mass spectrometry offers high sensitivity and accuracy for determining the molecular weight and identifying impurities.[7] However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) provide valuable complementary information and can be more suitable for quantification in certain contexts.[8][9]

Data Presentation: A Comparative Overview of Purity Validation Techniques

The following table summarizes the key performance metrics of mass spectrometry, NMR, and HPLC-CAD for the purity analysis of PEGylated compounds, providing a basis for selecting the optimal method for your research needs.

Analytical TechniqueKey Performance MetricTypical Value/RangeApplication Highlights for this compound
Mass Spectrometry (MALDI-TOF) Mass Accuracy< 50 ppmProvides rapid confirmation of the monoisotopic mass and distribution of PEG oligomers. Ideal for identifying synthesis byproducts with different PEG chain lengths.
Resolution> 20,000Enables the separation of closely related PEG species, aiding in the identification of impurities.
Limit of Detection (LOD)Low ng to pg rangeHigh sensitivity allows for the detection of trace impurities.
Mass Spectrometry (LC-MS) Linearity (R²)> 0.99Essential for quantitative analysis of the main conjugate and its impurities.
Precision (RSD%)< 15%Ensures the reproducibility of the purity assessment.
Accuracy (% Recovery)85-115%Critical for the reliable quantification of the conjugate's purity.
NMR Spectroscopy (¹H NMR) Quantitative Accuracy± 5%Allows for the absolute quantification of the conjugate without the need for a specific reference standard by comparing the integration of specific proton signals.[10]
Limit of Quantification (LOQ)~10 µg/mL in biological fluidsSuitable for purity assessment in relatively concentrated samples.[11]
SpecificityHighProvides detailed structural information, enabling the identification and quantification of impurities based on their unique proton signals.[8][12]
HPLC with Charged Aerosol Detection (CAD) Linearity (R²)> 0.995Offers a wide dynamic range for the quantification of both the main product and impurities.[13]
Precision (RSD%)< 5%Demonstrates high reproducibility for quantitative analysis.[13]
Accuracy (% Recovery)93-109%Provides reliable quantification of PEGylated compounds, which often lack a UV chromophore.[14]
Limit of Quantification (LOQ)~0.1 µgSensitive enough for the detection and quantification of low-level impurities.[14]

Experimental Protocols

Mass Spectrometry: MALDI-TOF for Molecular Weight and Polydispersity

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and assessing the polydispersity of PEGylated compounds.[5]

a. Sample Preparation:

  • Matrix Solution: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at a concentration of 10 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve the this compound sample in water or a suitable organic solvent to a concentration of approximately 1 mg/mL.

  • Spotting: Mix the matrix solution and the analyte solution in a 10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry. For improved signal, a co-matrix such as octadecylamine (ODA) can be used to suppress the formation of sodium and potassium adducts, leading to cleaner spectra with predominantly protonated ions.[15][16]

b. Instrumentation and Data Acquisition:

  • Instrument: A reflectron-type MALDI-TOF mass spectrometer.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Positive ion reflector mode.

  • Calibration: Calibrate the instrument using a standard peptide or protein mixture with known molecular weights.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a different PEG oligomer. The mass difference between adjacent peaks should be approximately 44 Da, corresponding to the mass of one ethylene glycol unit.[5] The purity can be estimated by the relative intensity of the main peak corresponding to this compound compared to other PEG-related species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Purity Assessment

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for the quantitative analysis of impurities.

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

b. Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of this compound and any potential impurities. The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks. For PROTACs and their linkers, tandem mass spectrometry (MS/MS) can be employed for detailed structural characterization of the molecule and its fragments.[7][17]

NMR Spectroscopy for Structural Confirmation and Quantification

¹H NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for absolute quantification of purity.[8][18]

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ can be particularly useful for observing hydroxyl protons of PEG derivatives.[12]

  • Add a known amount of an internal standard (e.g., dimethyl sulfoxide) for quantitative analysis.

b. Data Acquisition:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Experiment: A standard ¹H NMR experiment.

  • Data Analysis: Identify the characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic protons ~4.5 ppm) and the PEG chain (repeating ethylene glycol units ~3.6 ppm). The purity can be determined by comparing the integration of the benzyl protons to the integration of the PEG protons and to any impurity signals present in the spectrum.

HPLC with Charged Aerosol Detection (CAD) for Universal Quantification

HPLC-CAD is a valuable technique for quantifying compounds that lack a UV chromophore, such as the PEG component of the conjugate.[6][19]

a. Chromatographic Conditions:

  • Column: A C18 or a mixed-mode column suitable for separating polar and non-polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient tailored to resolve the this compound from potential impurities like unreacted starting materials.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

b. CAD Conditions:

  • Nebulizer Temperature: 35 °C.

  • Data Collection Rate: 10 Hz.

  • Data Analysis: The peak area from the CAD is proportional to the mass of the analyte. The purity is calculated by the relative percentage of the main peak area.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of this compound conjugate purity, from synthesis to final analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesis This compound Synthesis Purification Crude Product Purification (e.g., Flash Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep MS_Analysis Mass Spectrometry (LC-MS / MALDI-TOF) SamplePrep->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H NMR) SamplePrep->NMR_Analysis HPLC_Analysis HPLC Analysis (UV/CAD) SamplePrep->HPLC_Analysis Purity_Assessment Purity Assessment (%) MS_Analysis->Purity_Assessment Impurity_ID Impurity Identification MS_Analysis->Impurity_ID NMR_Analysis->Purity_Assessment NMR_Analysis->Impurity_ID HPLC_Analysis->Purity_Assessment Final_Report Final Purity Report Purity_Assessment->Final_Report Impurity_ID->Final_Report

Purity Validation Workflow

References

Navigating the Analytical Maze: A Comparative Guide to DAR Determination for Benzyl-PEG10-alcohol ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) featuring a Benzyl-PEG10-alcohol linker.

The precise characterization of an Antibody-Drug Conjugate (ADC) is paramount to its safety and efficacy. A critical quality attribute (CQA) is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. For ADCs incorporating a this compound linker, a moiety with both hydrophobic (benzyl) and hydrophilic (PEG10) characteristics, a tailored analytical approach is essential. This guide provides a comprehensive comparison of the primary analytical methods for DAR determination of these specific ADCs, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for DAR determination is contingent on various factors including the physicochemical properties of the ADC, the desired level of information (average DAR vs. distribution), and the available instrumentation. For this compound ADCs, the amphipathic nature of the linker presents unique considerations for each technique.

Analytical Method Principle Information Obtained Advantages Limitations Suitability for this compound ADCs
UV/Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on the Beer-Lambert law.[][2]Average DAR.Simple, rapid, and requires minimal sample preparation.[]Provides only the average DAR, not the distribution.[3] Can be inaccurate if the linker or drug interferes with the antibody's absorbance at 280 nm or if the extinction coefficients are not accurately known.[]Suitable for a quick estimation of the average DAR. The benzyl group's aromaticity may contribute to absorbance around 280 nm, potentially requiring correction factors.[]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their surface hydrophobicity.[4] Species with a higher number of conjugated drugs are more hydrophobic and elute later.[5]Average DAR, DAR distribution, and presence of unconjugated antibody.High resolution for different DAR species, especially for cysteine-linked ADCs.[4] Analysis is performed under non-denaturing conditions.Method development can be complex.[4] The hydrophilic PEG10 moiety may partially mask the hydrophobicity of the benzyl group and the payload, potentially affecting resolution.Highly suitable for providing detailed information on DAR distribution. Method optimization will be crucial to achieve baseline separation of all species due to the amphipathic linker.
Reversed-Phase Liquid Chromatography (RP-LC) Separates components based on their hydrophobicity under denaturing conditions. For ADCs, this typically involves the analysis of reduced light and heavy chains.[6]Average DAR and distribution of drug on light and heavy chains.High resolution and compatibility with mass spectrometry.[6]Denaturing conditions can lead to the loss of information about the intact ADC.[7] Not ideal for analyzing the entire ADC molecule.Suitable for detailed characterization of drug distribution on the antibody subunits. The combined hydrophobicity of the benzyl group and the payload will dictate the retention behavior.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact or fragmented ADC species to determine their molecular weights.[8]Precise average DAR, DAR distribution, and identification of different drug-loaded species.[8]Provides highly accurate and detailed information.[8] Can be coupled with chromatography (LC-MS) for enhanced separation and characterization.[7]Requires specialized instrumentation and expertise.[7] The heterogeneity of PEG can sometimes complicate data analysis, though a PEG10 linker is relatively short and monodisperse.The gold standard for accurate DAR determination and in-depth characterization. Can be used to analyze the intact ADC or its subunits after reduction.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate DAR determination. The following are recommended protocols for the analysis of this compound ADCs, adapted from established methods for similar molecules.

UV/Vis Spectroscopy for Average DAR Determination

Methodology:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_) and the this compound-drug conjugate at both 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_). This can be done experimentally or theoretically based on the amino acid sequence and drug structure.

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation of Average DAR:

    • The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following equations:

      • C_Drug_ = A_λmax_ / ε_Drug,λmax_

      • A_Ab,280_ = A_280_ - (C_Drug_ * ε_Drug,280_)

      • C_Ab_ = A_Ab,280_ / ε_Ab,280_

    • Average DAR = C_Drug_ / C_Ab_

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Methodology:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody and the different DAR species (DAR=1, 2, 3, etc.) based on their retention times (higher DAR species will have longer retention times).

    • Calculate the relative percentage of each species by integrating the peak areas.

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (% Area of each DAR species * DAR value) / 100

Reversed-Phase Liquid Chromatography (RP-LC) for Subunit Analysis

Methodology:

  • Sample Preparation (Reduction):

    • To a solution of the ADC (e.g., 1 mg/mL in PBS), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Chromatographic System:

    • UHPLC system with a UV detector.

    • RP column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb C4).

  • Mobile Phases:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 80°C.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chains (HC-Drug, HC-Drug2, etc.).

    • Calculate the weighted average DAR based on the peak areas of the different light and heavy chain species.

Mass Spectrometry (MS) for Intact ADC Analysis

Methodology:

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange) into a volatile buffer such as ammonium acetate.

  • Mass Spectrometry System:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of analyzing intact proteins.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: Optimized for protein analysis.

    • Mass Range: A range that covers the expected mass-to-charge ratios of the different ADC species.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different DAR species.

    • Calculate the average DAR by taking the weighted average of the intensities of the different species.

Visualization of Workflows

DAR_Analysis_Workflow cluster_UV_Vis UV/Vis Spectroscopy cluster_HIC Hydrophobic Interaction Chromatography (HIC) cluster_RPLC Reversed-Phase Liquid Chromatography (RP-LC) cluster_MS Mass Spectrometry (MS) uv_sample ADC Sample uv_measure Measure Absorbance (280 nm & λmax) uv_sample->uv_measure uv_calc Calculate Average DAR uv_measure->uv_calc hic_sample ADC Sample hic_separate Separate by Hydrophobicity hic_sample->hic_separate hic_dist DAR Distribution hic_separate->hic_dist hic_avg Average DAR hic_separate->hic_avg rplc_sample ADC Sample rplc_reduce Reduce ADC rplc_sample->rplc_reduce rplc_separate Separate Light & Heavy Chains rplc_reduce->rplc_separate rplc_dist Subunit Drug Distribution rplc_separate->rplc_dist rplc_avg Average DAR rplc_separate->rplc_avg ms_sample ADC Sample ms_analyze Intact Mass Analysis ms_sample->ms_analyze ms_dist Precise DAR Distribution ms_analyze->ms_dist ms_avg Accurate Average DAR ms_analyze->ms_avg

HIC_Separation_Principle cluster_HIC_Column HIC Column cluster_Elution Elution Profile start_node end_node dar0 DAR 0 (Unconjugated Ab) start_node->dar0 Low Hydrophobicity dar8 DAR 8 end_node->dar8 High Hydrophobicity elution_time Increasing Retention Time dar2 DAR 2 dar4 DAR 4 dar6 DAR 6

Conclusion

The successful development and quality control of this compound ADCs necessitate a robust analytical strategy for DAR determination. While UV/Vis spectroscopy offers a rapid assessment of the average DAR, chromatographic techniques like HIC and RP-LC provide more detailed information on the distribution of drug species. Mass spectrometry stands as the most powerful tool for obtaining precise and comprehensive DAR characterization. The choice of method will depend on the specific requirements of the analysis at different stages of drug development. For a comprehensive understanding, a combination of these orthogonal techniques is often recommended to ensure the safety, efficacy, and consistency of these promising therapeutic agents.

References

A Researcher's Guide to Site-Specific PEGylation: Unveiling the Performance of Benzyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving site-specific PEGylation is a critical step in enhancing the therapeutic properties of biomolecules. This guide provides a comprehensive comparison of Benzyl-PEG10-alcohol with alternative reagents for N-terminal PEGylation, supported by experimental data and detailed protocols to inform your selection of an optimal modification strategy.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides. By increasing the hydrodynamic size, PEGylation can enhance serum half-life, improve stability, and reduce immunogenicity.[1][2] Site-specific PEGylation, in particular, is highly desirable as it yields a homogeneous product with preserved biological activity.[3] This guide focuses on N-terminal PEGylation, a common strategy for achieving site-specificity due to the unique pKa of the N-terminal α-amine group compared to the ε-amine groups of lysine residues.[3][4]

We will delve into the use of this compound, an aldehyde-functionalized PEG reagent, and compare its performance with other commonly used N-terminal modification reagents.

Comparative Analysis of N-Terminal PEGylation Reagents

The choice of PEGylation reagent is paramount and depends on factors such as reaction efficiency, site-selectivity, and the impact on the biological activity of the protein. Below is a summary of quantitative data comparing different N-terminal PEGylation strategies.

PEGylation ReagentTarget Residue(s)Typical Mono-PEGylated Product Yield (%)Key AdvantagesKey Disadvantages
This compound (Aldehyde) N-terminal α-Amine60-80%[5]High N-terminal selectivity under controlled pH.[4][6]Requires a reducing agent; potential for side reactions if not optimized.[7]
PEG-Hydrazide N-terminal Ser/Thr (after oxidation)>90%[5]Highly specific for oxidized N-terminal Ser/Thr, leading to a homogenous product.[5]Requires a two-step process (oxidation and conjugation).
PEG-NHS Ester N-terminal α-Amine, Lysine ε-AmineVariable (often results in a mixture)[7]Fast reaction kinetics.[8]Low selectivity between N-terminus and lysine residues, leading to heterogeneity.[9]
PEG-Maleimide Cysteine>90%Highly specific for free cysteine residues.Requires the presence of a free cysteine, which may need to be introduced via site-directed mutagenesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful PEGylation. Below are protocols for N-terminal PEGylation using this compound and for the characterization of the resulting conjugate.

Protocol 1: N-Terminal PEGylation using this compound

This protocol outlines the reductive amination of a protein's N-terminal α-amine group using this compound.

Materials:

  • Protein of interest with an accessible N-terminus

  • This compound

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add this compound to the protein solution at a molar excess (typically 5-20 fold over the protein). The optimal ratio should be determined empirically for each protein.

  • Add freshly prepared sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubate the reaction mixture at 4-25°C for 2-24 hours. Reaction progress can be monitored by SDS-PAGE or RP-HPLC.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., SEC or IEX).

  • Characterize the purified conjugate to confirm site-specificity and determine the degree of PEGylation.

Protocol 2: Characterization of PEGylated Protein by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for assessing the purity of the PEGylated product and separating different PEGylated species.[10]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C4 or C18 reverse-phase column suitable for protein separations

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the purified PEGylated protein sample.

  • Elute the bound protein using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at 220 nm or 280 nm.

  • Analyze the chromatogram to assess the purity and identify different PEGylated species based on their retention times. Unmodified protein will typically elute earlier than the more hydrophobic PEGylated protein.

Protocol 3: Confirmation of Site-Specificity by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the site of PEGylation.[11] This is typically achieved through peptide mapping of the digested PEGylated protein.

Procedure:

  • Reduce and alkylate the cysteine residues of the purified PEGylated protein.

  • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Identify the PEGylated peptide by its characteristic mass shift corresponding to the mass of the attached PEG moiety.

  • Sequence the PEGylated peptide using MS/MS to confirm that the PEG is attached to the N-terminal amino acid.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships involved in site-specific PEGylation, the following diagrams are provided.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-5 mg/mL in Buffer) Reaction Incubation (4-25°C, 2-24h) Protein->Reaction PEG_Reagent This compound (5-20 fold molar excess) PEG_Reagent->Reaction Reducing_Agent Sodium Cyanoborohydride (20-50 mM) Reducing_Agent->Reaction Quenching Quench Reaction Reaction->Quenching Purification Chromatography (SEC/IEX) Quenching->Purification Characterization Analysis (RP-HPLC, MS) Purification->Characterization

A streamlined workflow for N-terminal protein PEGylation.

Reductive_Amination_Mechanism Protein Protein-NH2 Schiff_Base Protein-N=CH-PEG10-Benzyl Protein->Schiff_Base + PEG_Aldehyde Benzyl-PEG10-CHO PEG_Aldehyde:n->Schiff_Base:n pH 6.0 PEGylated_Protein Protein-NH-CH2-PEG10-Benzyl Schiff_Base->PEGylated_Protein Reduction Reducing_Agent + NaCNBH3 Reducing_Agent:s->Schiff_Base:s

The reaction mechanism of reductive amination for N-terminal PEGylation.

Conclusion

Site-specific PEGylation is a powerful tool for improving the therapeutic potential of proteins and peptides. This compound, through reductive amination, offers a highly selective method for modifying the N-terminus of proteins. While this method requires careful optimization of reaction conditions, it can produce a more homogeneous product compared to less specific methods like NHS-ester chemistry.[12] For proteins with an N-terminal serine or threonine, PEG-hydrazide chemistry provides an even higher degree of specificity.[5] The choice of the optimal PEGylation strategy will ultimately depend on the specific protein, the desired product characteristics, and the analytical capabilities available for characterization. This guide provides the foundational knowledge and protocols to assist researchers in making an informed decision for their specific application.

References

Navigating PROTAC Stability: A Comparative Guide to Benzyl-PEG10-alcohol and MeO-PEG10-alcohol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge where the linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role. Far from being a simple spacer, the linker's chemical composition critically influences a PROTAC's solubility, permeability, and, most importantly, its stability. This guide provides an objective comparison of two commonly used PEG linkers, Benzyl-PEG10-alcohol and MeO-PEG10-alcohol, focusing on their impact on PROTAC stability, supported by established principles of drug metabolism.

Structural and Physicochemical Differences

The fundamental difference between the two linkers lies in the terminal capping group on the polyethylene glycol (PEG) chain. This compound is terminated with a benzyl ether, while MeO-PEG10-alcohol is capped with a simple methyl ether. This seemingly minor structural change introduces significant differences in their physicochemical properties, which in turn affect the metabolic fate of the resulting PROTAC.

PropertyThis compoundMeO-PEG10-alcoholRationale
Terminal Group Benzyl (-CH₂-Ph)Methyl (-CH₃)Defines the key structural difference.
Lipophilicity HigherLowerThe aromatic benzyl group is significantly more lipophilic than a methyl group.
Metabolic Hotspot Benzylic CarbonMethyl GroupThe carbon atom adjacent to the phenyl ring is a primary site for oxidative metabolism. The methyl group can also be a site for metabolism, but typically at a slower rate.
Potential Interactions π-π stackingMinimalThe aromatic ring can engage in π-π stacking with protein residues, potentially influencing ternary complex formation.[1]

The Critical Impact on Metabolic Stability

The primary differentiator between these two linkers in the context of PROTAC performance is metabolic stability. Most drug metabolism, particularly Phase I oxidation, is carried out by cytochrome P450 (CYP) enzymes in the liver.[2][3] The stability of a PROTAC in the presence of these enzymes dictates its half-life and overall exposure in vivo.

This compound: The benzylic carbon (the carbon atom of the benzyl group attached to the PEG oxygen) is highly susceptible to oxidation by CYP enzymes.[2][4] This oxidative process typically involves hydrogen atom abstraction, leading to the formation of an unstable intermediate that subsequently cleaves, breaking the linker and inactivating the PROTAC. This metabolic pathway is a well-documented liability for many small molecule drugs containing benzyl ether moieties.

MeO-PEG10-alcohol: The methyl ether group is generally more resistant to oxidative metabolism compared to a benzyl ether. While O-demethylation can occur, it is often a slower process.[] This increased stability means that a PROTAC constructed with a MeO-PEG linker is more likely to remain intact for a longer period, leading to a longer biological half-life.

cluster_0 PROTAC Metabolism Pathway PROTAC_Bn PROTAC with Benzyl-PEG10 Linker CYP450 Liver Metabolism (Cytochrome P450 Enzymes) PROTAC_Bn->CYP450 High Susceptibility PROTAC_MeO PROTAC with MeO-PEG10 Linker PROTAC_MeO->CYP450 Low Susceptibility Metabolites Inactive Metabolites (Linker Cleavage) CYP450->Metabolites Oxidation of Benzylic Carbon Stable_PROTAC Intact PROTAC CYP450->Stable_PROTAC Outcome_Short Shorter Half-Life Reduced Exposure Metabolites->Outcome_Short Outcome_Long Longer Half-Life Increased Exposure Stable_PROTAC->Outcome_Long

Figure 1. Predicted metabolic fate of PROTACs with Benzyl- vs. MeO-PEG linkers.

Experimental Protocol: In Vitro Metabolic Stability Assay

To experimentally determine and compare the stability of PROTACs utilizing these different linkers, the Human Liver Microsome (HLM) stability assay is the gold standard.[7][8] This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a PROTAC compound upon incubation with human liver microsomes.

Materials:

  • Test PROTACs (e.g., PROTAC-BnPEG10 and PROTAC-MeOPEG10)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions (e.g., 10 mM) of test PROTACs and controls in DMSO. Create working solutions (e.g., 100 µM) by diluting the stocks in buffer.

  • Reaction Mixture: Prepare a master mix containing HLM (final concentration ~0.5 mg/mL) in phosphate buffer. Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation: To initiate the metabolic reaction, add the NADPH regenerating system to the pre-warmed HLM mixture. Immediately after, add the test PROTAC to a final concentration of 1 µM.

  • Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[7]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining percentage of the parent PROTAC at each time point relative to the 0-minute sample.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining PROTAC against time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (k / [microsomal protein concentration]) * 1000

cluster_workflow Experimental Workflow: HLM Stability Assay A 1. Prepare Reagents (PROTAC, HLM, Buffer, NADPH System) B 2. Pre-warm HLM & Buffer at 37°C A->B C 3. Initiate Reaction (Add NADPH & PROTAC) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + IS) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Calculate t½ and CLint G->H

Figure 2. Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Summary and Conclusion

The choice between a this compound and a MeO-PEG10-alcohol linker can have profound consequences for the pharmacokinetic profile of a PROTAC.

FeatureThis compoundMeO-PEG10-alcoholRecommendation for Stability
Metabolic Stability Lower (prone to benzylic oxidation)Higher (more resistant to oxidation)MeO-PEG10-alcohol
Predicted Half-Life ShorterLongerMeO-PEG10-alcohol
Potential Advantages May offer beneficial π-π stacking interactions.Simplicity and metabolic robustness.MeO-PEG10-alcohol
Primary Concern Rapid metabolic clearance.Generally considered a low-risk, stable linker.MeO-PEG10-alcohol

References

Comparative NMR Analysis of Benzyl-PEG10-alcohol and Methoxy-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Chemical Synthesis

In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for modifying the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The choice of the terminal functional group on the PEG chain can significantly influence the conjugate's stability, solubility, and biological activity. This guide provides a comparative analysis of two commonly employed PEG derivatives, Benzyl-PEG10-alcohol and its close analog, Methoxy-PEG10-alcohol, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and experimental protocols will aid researchers in the unambiguous identification and quality assessment of these critical reagents.

Introduction to PEGylation and the Importance of NMR Characterization

PEGylation, the process of covalently attaching PEG chains to molecules, is a widely used strategy to enhance the therapeutic potential of peptides, proteins, and small molecule drugs. The benzyl ether and methyl ether moieties represent two distinct classes of terminal groups: the former offers a site for further chemical modification or can influence formulation through aromatic interactions, while the latter provides a chemically inert cap.

Accurate structural confirmation and purity assessment of these PEG conjugates are paramount for reproducible downstream applications. NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed atomic-level information about the molecular structure, making it an essential tool for the characterization of PEGylated compounds.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and Methoxy-PEG10-alcohol. These values are based on established spectral data for benzyl alcohol, methanol, and polyethylene glycol chains. The data is presented for spectra acquired in deuterochloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data for this compound and Methoxy-PEG10-alcohol in CDCl₃

Assignment This compound Methoxy-PEG10-alcohol
Chemical Shift (δ, ppm) Multiplicity
Ar-H (Phenyl)7.25-7.35m
C₆H₅ -CH₂ -O-4.57s
-O-CH₂ -CH₂ -O- (PEG backbone)3.64s
-CH₂ -O-Bn / -CH₂ -O-Me3.68t
-CH₂ -OH3.72t
CH₃ -O---
-OH ~2.5 (variable)br s

Table 2: ¹³C NMR Data for this compound and Methoxy-PEG10-alcohol in CDCl₃

Assignment This compound Methoxy-PEG10-alcohol
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C ₆H₅ (ipso)138.5-
C ₆H₅ (ortho, meta, para)128.4, 127.7, 127.5-
C₆H₅-C H₂-O-73.3-
-O-C H₂-C H₂-O- (PEG backbone)70.670.6
-C H₂-O-Bn / -C H₂-O-Me70.072.5
-C H₂-OH61.761.7
C H₃-O--59.0

Key Spectral Differences:

The most apparent distinction in the ¹H NMR spectra is the presence of aromatic protons (δ 7.25-7.35 ppm) and a benzylic methylene singlet (δ 4.57 ppm) for this compound, which are absent in the spectrum of Methoxy-PEG10-alcohol. Conversely, Methoxy-PEG10-alcohol exhibits a characteristic sharp singlet for the methoxy protons at approximately 3.38 ppm.

In the ¹³C NMR spectra, the aromatic carbons of the benzyl group are clearly visible in the δ 127-139 ppm region for this compound. The benzylic carbon provides a signal around 73.3 ppm. For Methoxy-PEG10-alcohol, the key differentiator is the methoxy carbon signal at approximately 59.0 ppm.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the PEG-alcohol conjugate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For compounds with lower solubility, other deuterated solvents such as methanol-d₄ or DMSO-d₆ may be used, which will result in different chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the PEG backbone protons.

  • ¹H NMR:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 150 ppm.

    • A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the reference data provided in Tables 1 and 2.

Visualizing the NMR Characterization Workflow

The following diagram illustrates the general workflow for the characterization of PEG conjugates using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR transfer->acquire_1H acquire_13C Acquire ¹³C NMR transfer->acquire_13C process Fourier Transform, Phasing, Baseline Correction acquire_1H->process acquire_13C->process reference Reference Spectra process->reference assign Assign Peaks reference->assign compare Compare with Reference Data assign->compare end End compare->end

Caption: Experimental workflow for NMR characterization.

Logical Relationship of Structural Moieties and NMR Signals

The following diagram illustrates the correlation between the structural components of this compound and their corresponding signals in the ¹H NMR spectrum.

Caption: Structure-to-signal correlation in ¹H NMR.

By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently characterize their this compound and Methoxy-PEG10-alcohol conjugates, ensuring the quality and reproducibility of their scientific endeavors.

validation of ternary complex formation with Benzyl-PEG10-alcohol PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance with other alternatives, supported by experimental data.

Introduction to PROTACs and Ternary Complex Formation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A critical step in the mechanism of action of PROTACs is the formation of a stable ternary complex between the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase.[1][4][5] The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC, influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1]

The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a crucial role in the formation and stability of the ternary complex.[2][6] Linker composition, length, and rigidity can significantly impact the therapeutic potential of a PROTAC.[2][6][] This guide focuses on PROTACs incorporating a Benzyl-PEG10-alcohol linker and compares its performance in ternary complex validation with other linker types.

The Role of the this compound Linker

The this compound linker combines the rigidity of a benzyl group with the flexibility and hydrophilicity of a polyethylene glycol (PEG) chain.[3][] The benzyl group can provide a degree of conformational constraint, potentially pre-organizing the PROTAC for optimal presentation to the target protein and E3 ligase, thus enhancing the stability of the ternary complex. The PEG component, with its ten ethylene glycol units, offers sufficient length and flexibility to span the distance between the two proteins and improves the solubility and cell permeability of the PROTAC molecule.[3][]

Comparative Analysis of Ternary Complex Formation

The validation of ternary complex formation involves a combination of biophysical and cellular assays to quantify the binding affinity, cooperativity, and kinetics of the interaction. Below is a comparison of hypothetical data for a this compound PROTAC against PROTACs with an alkyl and a shorter PEG linker.

Table 1: Biophysical Characterization of Ternary Complex Formation

PROTAC LinkerBinary Binding (Target, KD, nM)Binary Binding (E3 Ligase, KD, nM)Ternary Complex (KD, nM)Cooperativity (α)
This compound 50100105
Alkyl C855110252.2
PEG44895500.96

Table 2: Cellular Activity of PROTACs

PROTAC LinkerDC50 (nM)Dmax (%)
This compound 2595
Alkyl C87585
PEG420070

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions.[8][9]

  • Immobilization: The E3 ligase is typically immobilized on the sensor chip surface.

  • Binary Interactions:

    • To measure the binding of the PROTAC to the E3 ligase, increasing concentrations of the PROTAC are flowed over the immobilized ligase.

    • To measure the binding of the PROTAC to the target protein, a competitive binding assay can be set up, or the target protein can be immobilized on a separate flow cell.

  • Ternary Complex Formation: A constant concentration of the target protein is pre-mixed with varying concentrations of the PROTAC and flowed over the immobilized E3 ligase.

  • Data Analysis: The binding responses are measured, and the data is fitted to a suitable binding model to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D) of the ternary complex.[1]

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).[1][10]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) measures the heat change upon binding of molecules, providing a complete thermodynamic profile of the interaction.[8]

  • Sample Preparation: The target protein is placed in the sample cell, and the PROTAC and E3 ligase are loaded into the injection syringe.

  • Titration: The PROTAC and E3 ligase solution is titrated into the sample cell containing the target protein.

  • Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

NanoBRET/HiBiT Assays for In-Cell Ternary Complex Formation

NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT assays are cell-based methods to monitor protein-protein interactions in real-time.[4][][12][13]

  • Cell Line Engineering: The target protein is endogenously tagged with HiBiT using CRISPR/Cas9, or a NanoLuc luciferase fusion is created. The E3 ligase is expressed as a HaloTag fusion protein.[4][12]

  • Assay Setup: The engineered cells are treated with the PROTAC at various concentrations.

  • Detection:

    • For NanoBRET, a fluorescently labeled HaloTag ligand is added, and the BRET signal is measured, which indicates the proximity of the target protein and the E3 ligase.[4][14]

    • For HiBiT, LgBiT protein is added to the cell lysate, and the reconstituted luciferase activity is measured.

  • Data Analysis: The signal is plotted against the PROTAC concentration to determine the potency of ternary complex formation in a cellular environment.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Ternary Complex Validation

Experimental_Workflow cluster_1 Experimental Validation Biophysical Biophysical Assays SPR SPR Biophysical->SPR ITC ITC Biophysical->ITC Cellular Cellular Assays NanoBRET NanoBRET / HiBiT Cellular->NanoBRET Degradation Western Blot / DC50 Cellular->Degradation Cooperativity Cooperativity (α) SPR->Cooperativity Kinetics, Affinity ITC->Cooperativity Thermodynamics InCell_TC Cellular Ternary Complex NanoBRET->InCell_TC In-cell Formation Efficacy Efficacy (DC50, Dmax) Degradation->Efficacy Degradation Potency Final_Analysis Comparative Analysis Cooperativity->Final_Analysis InCell_TC->Final_Analysis Efficacy->Final_Analysis

Caption: Workflow for validating ternary complex formation.

Logical Relationship of PROTAC Componentsdot

PROTAC_Components PROTAC {PROTAC |  Warhead |  Linker |  E3 Ligase Ligand} Warhead_Target Binds to Target Protein PROTAC:warhead->Warhead_Target Linker_Properties Linker Properties Length Rigidity Solubility PROTAC:linker->Linker_Properties E3_Ligand_Target Recruits E3 Ligase PROTAC:e3_ligand->E3_Ligand_Target Ternary_Complex Ternary Complex Formation & Stability Warhead_Target->Ternary_Complex Linker_Properties->Ternary_Complex E3_Ligand_Target->Ternary_Complex

References

The Evolving Landscape of ADC Linkers: A Comparative Guide to Improving Pharmacokinetics Beyond Benzyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic (PK) profile. While Benzyl-PEG10-alcohol has been utilized in ADC development, the quest for enhanced therapeutic indices has driven the exploration of alternative linker technologies. This guide provides an objective comparison of alternative linkers to this compound, focusing on their impact on ADC pharmacokinetics, supported by experimental data.

The Role of Hydrophilicity in Enhancing ADC Pharmacokinetics

Hydrophobic payloads can negatively impact the physicochemical properties of ADCs, leading to aggregation, rapid clearance, and a narrowed therapeutic window. Incorporating hydrophilic linkers is a key strategy to mitigate these challenges. Polyethylene glycol (PEG) chains are widely employed to increase the hydrophilicity of the linker-payload complex.

The hydrophilicity of an ADC is crucial as low hydrophilicity can lead to several disadvantages, including:

  • Low conjugation efficiency and Drug-to-Antibody Ratio (DAR)[1]

  • Polymerization and sedimentation in human plasma[1]

  • Off-target toxicity due to nonspecific uptake[1]

  • Undesirable pharmacokinetics resulting from rapid elimination from plasma[1]

Studies have demonstrated a strong correlation between ADC hydrophobicity and non-specific uptake, payload release, and subsequent toxicity.[] Adjusting the length of the PEG chain can modulate the in vivo non-specific tissue distribution of ADCs, thereby reducing non-target-dependent toxicity.[]

Impact of PEG Chain Length on Pharmacokinetics

The length of the PEG chain within the linker has a significant impact on the pharmacokinetic properties of an ADC. Generally, longer PEG chains lead to improved plasma stability and reduced clearance.

Table 1: Effect of PEG Chain Length on ADC Pharmacokinetics

Linker FeatureKey Pharmacokinetic ParameterObservationReference
Increasing PEG chain length (PEG2 to PEG24)Plasma ExposureIncreased plasma and tumor exposures.[3]
Increasing PEG chain length (PEG2 to PEG24)Plasma ClearanceLower plasma clearances with longer PEG chains.[3]
PEG8, PEG12, and PEG24Tumor to Plasma Exposure RatioSignificantly higher ratio compared to PEG2 and PEG4.[3]
PEGs smaller than PEG8Clearance RateClearance rates increased rapidly.[4]
PEGs smaller than PEG8Tolerability in MiceNot well tolerated at 50 mg/kg.[4]

These findings suggest that a certain threshold of PEG length (around 8 units) is crucial for achieving favorable pharmacokinetic profiles and tolerability.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The choice between a cleavable and a non-cleavable linker is another critical decision in ADC design, with each offering distinct advantages and disadvantages that affect pharmacokinetics and mechanism of action.

Cleavable Linkers

Cleavable linkers are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cell, such as low pH or the presence of specific enzymes.[5] This targeted release mechanism can minimize systemic exposure to the free drug, potentially reducing off-target toxicity.[5]

Types of Cleavable Linkers:

  • Acid-Labile Linkers: These linkers, often containing a hydrazone bond, are sensitive to the acidic environment of endosomes and lysosomes.[5] A novel silyl ether-based acid-cleavable linker has been developed to improve stability in human plasma compared to traditional hydrazine linkers.[1]

  • Enzymatically-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for lysosomal proteases (e.g., cathepsins) or other enzymes overexpressed in tumors.[5] β-glucuronidase-cleavable linkers are another example, offering high stability in systemic circulation and selective cleavage within the tumor microenvironment.[6][7]

  • Reducible Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytosol.[5]

Non-Cleavable Linkers

Non-cleavable linkers, such as the thioether linker used in ado-trastuzumab emtansine (Kadcyla), remain intact, and the payload is released upon lysosomal degradation of the antibody.[5]

Advantages of Non-Cleavable Linkers:

  • Greater Stability: They are not susceptible to premature cleavage in the circulation, leading to a longer half-life.[5]

  • Improved Therapeutic Index: Studies have shown that non-cleavable linked ADCs can sometimes perform better in vivo and may offer a larger therapeutic window.[8]

Disadvantages of Non-Cleavable Linkers:

  • Potential for Higher Off-Target Toxicity: The entire ADC must be internalized for the payload to be released, which might lead to toxicity in non-target cells that internalize the ADC.[5]

  • Lack of Bystander Effect: The released payload is typically charged and less membrane-permeable, limiting its ability to kill neighboring antigen-negative tumor cells.[9]

Table 2: Comparison of Cleavable and Non-Cleavable Linkers

Linker TypeAdvantagesDisadvantages
Cleavable Targeted drug release, potential for bystander effect, reduced systemic exposure to free drug.[5][9]Can be unstable in circulation leading to premature drug release and off-target toxicity.[9]
Non-Cleavable Greater plasma stability, longer half-life, potentially larger therapeutic window.[5][8]Requires ADC internalization for drug release, potential for higher off-target toxicity, lack of bystander effect.[5][9]

Novel Linker Architectures for Enhanced Performance

Beyond simple hydrophilic and cleavable/non-cleavable classifications, innovative linker designs are emerging to further optimize ADC pharmacokinetics and efficacy.

Tandem-Cleavage Linkers

These linkers require two sequential enzymatic cleavage events to release the payload.[10][11] This dual-release mechanism enhances plasma stability by minimizing premature payload release.[10][11] For example, a linker can be designed with a β-glucuronide moiety that sterically hinders a dipeptide linker. The glucuronide is cleaved by β-glucuronidase in the lysosome, exposing the dipeptide for subsequent cleavage by cathepsin B.[12]

Multi-Loaded Linkers

To increase the drug-to-antibody ratio (DAR) and therapeutic potency, multi-loaded linkers have been developed.[1] These linkers have a branched structure that allows for the attachment of multiple payload molecules to a single conjugation site on the antibody.[1][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the plates for a period of 48-144 hours.[14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug load distribution for cysteine-linked ADCs.[15]

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).

  • Chromatography: Inject the sample onto a HIC column. The separation is based on the hydrophobicity of the different ADC species; species with a higher DAR are more hydrophobic and elute later.

  • Elution: Elute the bound ADC species using a decreasing salt gradient.

  • Detection: Monitor the elution profile using a UV detector.

  • Data Analysis: Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.[]

Murine Pharmacokinetic Study

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model.

  • Animal Model: Use tumor-bearing mice (e.g., athymic nude mice with xenograft tumors).[16]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.[16]

  • Blood Collection: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[16]

  • Plasma Preparation: Process the blood to obtain plasma and store at -80°C.[16]

  • Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using methods like ELISA and LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as clearance, volume of distribution, and half-life using appropriate software.

Tumor Growth Inhibition Studies in Xenograft Models

These in vivo studies assess the anti-tumor efficacy of an ADC.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

  • Treatment: Once tumors reach a specific size (e.g., 150-200 mm³), administer the ADC, control antibody, or vehicle to different groups of mice.[17][18]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals.[19]

  • Data Analysis: Calculate tumor volume and assess the tumor growth inhibition for each treatment group compared to the control group.[20]

Visualizing ADC Mechanisms and Workflows

General ADC Mechanism of Action

ADC_Mechanism ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (e.g., enzymatic, acidic) Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Payload Free Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target BystanderEffect Bystander Killing Payload->BystanderEffect Apoptosis Cell Death (Apoptosis) Target->Apoptosis BystanderCell Neighboring Tumor Cell (Antigen-Negative) BystanderEffect->BystanderCell

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Pharmacokinetic Studies

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation AnimalModel Tumor-Bearing Mouse Model ADCAdmin ADC Administration (IV) AnimalModel->ADCAdmin BloodSampling Serial Blood Sampling ADCAdmin->BloodSampling TissueHarvest Terminal Tissue Harvesting BloodSampling->TissueHarvest PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep Bioanalysis Bioanalysis (ELISA, LC-MS/MS) TissueHarvest->Bioanalysis Tissue Homogenization PlasmaPrep->Bioanalysis Quantification Quantify Total Ab, Conjugated ADC, Free Payload Bioanalysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculate PK Parameters (Clearance, Half-life, etc.) PK_Modeling->Parameter_Calc

Caption: Experimental workflow for ADC pharmacokinetic studies in mice.

Decision Tree for Linker Selection

Linker_Selection Start Start: Linker Selection Hydrophobicity Is the payload hydrophobic? Start->Hydrophobicity Bystander Is bystander effect desired? Hydrophobicity->Bystander No HydrophilicLinker Consider Hydrophilic Linker (e.g., PEGylated) Hydrophobicity->HydrophilicLinker Yes Stability Is maximum plasma stability critical? Bystander->Stability No CleavableLinker Consider Cleavable Linker (e.g., Enzymatic, pH-sensitive) Bystander->CleavableLinker Yes NonCleavableLinker Consider Non-Cleavable Linker Stability->NonCleavableLinker Yes TandemLinker Consider Tandem-Cleavage Linker for enhanced stability Stability->TandemLinker Yes, with cleavability HydrophilicLinker->Bystander CleavableLinker->Stability

Caption: A simplified decision tree for ADC linker selection.

Conclusion

The choice of linker is a multifaceted decision that significantly impacts the pharmacokinetic profile and overall therapeutic index of an ADC. While this compound represents a foundational linker technology, a diverse array of alternatives now offers researchers the ability to fine-tune ADC properties. Hydrophilic linkers, particularly those with optimized PEG chain lengths, are essential for mitigating the challenges posed by hydrophobic payloads. The selection between cleavable and non-cleavable linkers depends on the desired mechanism of action and the acceptable balance between targeted payload release and systemic stability. Furthermore, novel linker architectures like tandem-cleavage and multi-loaded linkers provide innovative solutions to enhance stability and potency. By carefully considering the properties of the payload, the target antigen, and the tumor microenvironment, and by employing rigorous experimental evaluation, researchers can select the optimal linker strategy to develop safer and more effective Antibody-Drug Conjugates.

References

Assessing the Impact of the Benzyl Group on Conjugate Hydrophobicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of specific functional groups is a critical strategy in medicinal chemistry and drug development to modulate the physicochemical properties of a conjugate, thereby influencing its pharmacokinetics and pharmacodynamics. Among these, the benzyl group is frequently employed to enhance hydrophobicity. This guide provides a comprehensive comparison of the benzyl group's impact on the overall hydrophobicity of a conjugate, supported by experimental data and detailed methodologies. We will explore its properties in relation to other functional groups and discuss alternatives for fine-tuning molecular lipophilicity.

The Benzyl Group and its Contribution to Hydrophobicity

The benzyl group, with its structure -CH₂-C₆H₅, consists of a phenyl group attached to a methylene bridge.[1][2] This arrangement imparts a significant nonpolar character, making it a valuable moiety for increasing the hydrophobicity of a parent molecule.[3] The hydrophobicity of a molecule is quantitatively expressed by its partition coefficient (P), typically in a water-octanol system, and is most often reported as its logarithm, logP.[4][5] A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]

The contribution of a specific substituent to the overall hydrophobicity of a molecule can be estimated using the substituent hydrophobicity constant, π.[6][7] This constant is defined as the difference between the logP of a substituted compound and its unsubstituted parent. A positive π value indicates that the substituent is more hydrophobic than hydrogen.[3][6]

Comparative Hydrophobicity of Functional Groups

To contextualize the impact of the benzyl group, the following table summarizes the substituent hydrophobicity constants (π) for the benzyl group and a selection of other common functional groups. These values provide a quantitative measure of their relative contributions to a molecule's hydrophobicity.

Functional GroupStructureSubstituent Hydrophobicity Constant (π)
Benzyl -CH₂-C₆H₅ ~2.01
Phenyl-C₆H₅1.96
Cyclohexyl-C₆H₁₁2.51
Methyl-CH₃0.52
Ethyl-CH₂CH₃1.02
n-Propyl-(CH₂)₂CH₃1.55
n-Butyl-(CH₂)₃CH₃2.04
tert-Butyl-C(CH₃)₃1.68
Hydroxyl-OH-0.67
Carboxyl-COOH-0.32
Amino-NH₂-1.23
Chloro-Cl0.71
Bromo-Br0.86
Fluoro-F0.14

Note: The π values can vary slightly depending on the parent molecule and the position of substitution.

As the data indicates, the benzyl group has a significant positive π value, confirming its strong hydrophobic character. Its contribution is comparable to that of a phenyl group and slightly less than a cyclohexyl group. The additional methylene group in benzyl compared to phenyl provides some conformational flexibility.

Experimental Protocols for Determining Hydrophobicity

Accurate determination of a conjugate's hydrophobicity is crucial for understanding its biological behavior. The two most common experimental methods for measuring the octanol-water partition coefficient (logP) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Dissolve a precisely weighed amount of the conjugate in the pre-saturated n-octanol or aqueous phase to create a stock solution of known concentration.

  • Partitioning: In a glass vial or flask, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase (typically in a 1:1 or 2:1 ratio). Add a small, known volume of the conjugate stock solution.

  • Equilibration: Tightly cap the vessel and shake it at a constant temperature (usually 25°C) for a sufficient time (e.g., 2 to 24 hours) to allow the conjugate to reach equilibrium between the two phases. Gently centrifuging the mixture can aid in phase separation.

  • Phase Separation and Sampling: After equilibration, carefully separate the n-octanol and aqueous layers. Take a precise aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the conjugate in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the conjugate in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment Solvents n-Octanol & Water Saturated Pre-saturated Solvents Solvents->Saturated Shake for 24h Mix Mix Solvents & Sample Saturated->Mix Sample Conjugate Sample Sample->Mix Equilibrate Shake to Equilibrate Mix->Equilibrate Separate Separate Phases Equilibrate->Separate Quantify Quantify Concentration Separate->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for the Shake-Flask logP Measurement.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its logP value. It is generally faster and requires less sample than the shake-flask method.

Protocol:

  • System Preparation: Use an HPLC system equipped with a reverse-phase column (e.g., C8 or C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known logP values that span the expected range of the test conjugate. Inject each standard individually and record its retention time (t_R).

  • Create a Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. The capacity factor is calculated as k' = (t_R - t₀) / t₀, where t₀ is the column dead time. A linear regression of this plot provides the calibration curve.

  • Sample Analysis: Dissolve the test conjugate in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

  • logP Determination: Calculate the log k' for the test conjugate and use the calibration curve to determine its logP value.

G cluster_calib Calibration cluster_analysis Sample Analysis Standards Inject Standards with Known logP Retention Measure Retention Times Standards->Retention Curve Generate Calibration Curve (log k' vs. logP) Retention->Curve CalculateLogP Determine logP from Calibration Curve Curve->CalculateLogP InjectSample Inject Test Conjugate MeasureTime Measure Retention Time InjectSample->MeasureTime MeasureTime->CalculateLogP

Caption: Workflow for RP-HPLC based logP Determination.

Alternatives to the Benzyl Group for Modulating Hydrophobicity

While the benzyl group is effective at increasing hydrophobicity, other functional groups can be used to achieve a desired lipophilicity profile. The choice of substituent can have subtle effects on other properties such as steric hindrance, electronic effects, and metabolic stability.

  • Substituted Benzyl Groups: Introducing substituents onto the phenyl ring of the benzyl group can fine-tune its hydrophobicity. For example, electron-withdrawing groups like halogens can slightly increase hydrophobicity, while electron-donating groups like methoxy can have a more complex effect.

  • Alkyl Chains: Simple alkyl chains of varying lengths (e.g., propyl, butyl, hexyl) provide a straightforward way to systematically increase hydrophobicity.

  • Cycloalkyl Groups: Groups like cyclohexyl offer a more rigid and often more hydrophobic alternative to the planar phenyl ring of the benzyl group.

  • Bioisosteres: In drug design, bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties. For a benzyl group, potential bioisosteres could include a thiophene-methyl group or other heteroaromatic-methyl groups, which can alter electronic properties and potential for hydrogen bonding while maintaining a similar size and general hydrophobicity.[8]

The following diagram illustrates the relationship between the parent conjugate and modifications with different hydrophobicity-modulating groups.

G cluster_mods Hydrophobicity Modifications Parent Parent Conjugate (Lower Hydrophobicity) Benzyl Benzyl Group Addition Parent->Benzyl Increases Hydrophobicity Alkyl Alkyl Chain Addition Parent->Alkyl Increases Hydrophobicity Cycloalkyl Cycloalkyl Group Addition Parent->Cycloalkyl Significantly Increases Hydrophobicity

Caption: Impact of Different Groups on Conjugate Hydrophobicity.

Conclusion

The benzyl group is a potent tool for increasing the hydrophobicity of conjugates, with a quantifiable impact as demonstrated by its substituent hydrophobicity constant. Its contribution to lipophilicity is significant and comparable to other aromatic and aliphatic moieties. The choice between the benzyl group and its alternatives will depend on the specific requirements of the conjugate, including the desired logP value, steric considerations, and metabolic stability. Accurate experimental determination of hydrophobicity using methods like the shake-flask or RP-HPLC techniques is essential for the rational design of conjugates with optimal physicochemical and biological properties.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG10-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Benzyl-PEG10-alcohol.

The safe disposal of laboratory chemicals is crucial for maintaining a secure working environment and ensuring environmental protection. This guide offers detailed procedures for the proper disposal of this compound, a polyethylene glycol (PEG) derivative. While PEG compounds are generally considered to have low toxicity and are biodegradable, the presence of the benzyl alcohol component in this compound dictates that it be handled as a hazardous chemical for disposal purposes.[1] Adherence to these protocols is vital for researchers, scientists, and drug development professionals.

Summary of Key Disposal and Safety Information

The following table summarizes critical safety information for handling this compound, based on the hazardous properties of benzyl alcohol.

ParameterInformationCitation
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[2][3]
Spill Containment Soak up with inert absorbent material (e.g., sand, diatomaceous earth).[1][2]
Environmental Precautions Prevent from entering drains, surface water, and groundwater.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection.[1][2]
Incompatible Materials Strong oxidizing agents.[1][2]
Hazards Harmful if swallowed or inhaled. May cause an allergic skin reaction. Causes serious eye irritation.[2][3]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal A This compound waste generated B Consult Safety Data Sheet (SDS) for this compound (or Benzyl Alcohol if unavailable) A->B C Is the waste mixed with other hazardous materials? B->C D Treat entire mixture as hazardous waste C->D Yes F Pure/Uncontaminated this compound C->F No E Collect in a designated, labeled, and sealed hazardous waste container D->E H Store waste in a cool, dry, well-ventilated area away from incompatible materials E->H G Collect in a separate, labeled, and sealed hazardous waste container F->G G->H I Arrange for collection by Environmental Health & Safety (EHS) or a licensed waste disposal contractor H->I J Final Disposal at an approved waste disposal plant I->J

Decision workflow for the proper disposal of this compound waste.

Detailed Experimental Protocols

1. Waste Stream Evaluation:

  • Objective: To determine if the this compound waste is contaminated with other hazardous substances.

  • Materials: Waste container with this compound, knowledge of all processes that contributed to the waste stream, Safety Data Sheets for all potential contaminants.

  • Procedure:

    • Identify all substances that have been mixed with the this compound.

    • Consult the SDS for each of these additional substances.

    • If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.[4]

    • If the this compound is uncontaminated or only mixed with other non-hazardous materials, it should still be disposed of as hazardous waste due to the benzyl alcohol component.

    • When in doubt, always err on the side of caution and manage the waste as hazardous. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[4]

2. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.[1]

  • Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.[1]

  • Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect it in a labeled, sealed container.[1]

3. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Contain Spill: Use an inert absorbent material like sand or diatomaceous earth to soak up the spill. For large spills, create a dike to prevent spreading.[1][2]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]

  • Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[1]

4. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][2]

  • All chemical wastes should be stored using proper chemical segregation practices to avoid intermixing of incompatible materials.[5]

5. Final Disposal:

  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.

  • Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[1][6]

  • Ensure that all waste containers are properly labeled with the full chemical name; abbreviations are not acceptable.[7]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.

References

Personal protective equipment for handling Benzyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl-PEG10-alcohol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Remarks
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Must be worn if there is a potential for splashes, mists, or aerosols. An emergency eye wash station should be readily accessible.[1][2][3][4][5]
Hand Protection Chemical-resistant gloves.Nitrile or other impervious gloves are recommended. For prolonged or repeated contact, consider double gloving. Gloves should be inspected before use and changed frequently.[1][2][3][5][6]
Skin and Body Protection Laboratory coat, work uniform, or impervious clothing.Additional protective garments such as aprons or sleevelets should be used based on the nature of the task to prevent skin contact.[2][4][5][6]
Respiratory Protection Use in a well-ventilated area. A respirator may be required.General and local exhaust ventilation is recommended to keep vapor levels low. If ventilation is inadequate or there's a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[2][4][6][7]
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][4][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.[1][2][4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[1][2][4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][4][7]
Safe Handling and Storage

Proper handling and storage protocols are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Aspect Procedure
Handling Avoid contact with skin, eyes, and clothing.[6][8][9][10] Do not breathe mist, vapors, or spray.[1][2][11] Use only in a well-ventilated area or under a fume hood.[4][6][7] Do not eat, drink, or smoke when using this product.[1][6][7] Wash hands thoroughly after handling.[3][6]
Storage Keep the container tightly closed in a cool, dry, and well-ventilated place.[4][6][8][9] Store away from incompatible materials such as strong oxidizing agents.[6][12]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental protection and laboratory safety.

Procedure Action
Spill Containment For small spills, absorb with an inert, non-combustible material like sand or earth.[2][6] For large spills, dike the area to prevent spreading.[2][13]
Spill Cleanup Wear appropriate PPE.[2][3][6][7] Ventilate the area.[7] Collect the absorbed material and place it in a suitable container for disposal.[6][12] Clean the spill area with a suitable solvent or detergent.[3]
Disposal Dispose of contents and containers in accordance with local, regional, and national regulations.[2][6][14][15] Do not allow the substance to enter drains or watercourses.[2][4][11]

Procedural Diagrams

To further clarify the operational workflows, the following diagrams illustrate the key processes for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_dispense Dispense this compound prep_setup->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_store Store Securely in a Cool, Dry Place cleanup_decon->cleanup_store disp_waste Segregate Chemical Waste cleanup_store->disp_waste disp_dispose Dispose According to Regulations disp_waste->disp_dispose cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_action Further Action exposure Exposure Occurs (Skin, Eye, Inhalation) skin_contact Skin: Wash with Soap & Water exposure->skin_contact Skin eye_contact Eye: Rinse with Water for 15 min exposure->eye_contact Eye inhalation Inhalation: Move to Fresh Air exposure->inhalation Inhalation remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical remove_clothing->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.